3-(Ethoxymethylene)pentane-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(ethoxymethylidene)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXGKOHFZJUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286589 | |
| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33884-41-2 | |
| Record name | 33884-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-(Ethoxymethylene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethoxymethylene)pentane-2,4-dione, also known by its IUPAC name 3-(ethoxymethylidene)pentane-2,4-dione, is a dicarbonyl compound with significant applications in organic synthesis.[1][2] Its utility stems from the presence of multiple reactive sites, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds and a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Physical and Chemical Properties
The physical characteristics of this compound have been determined through various analytical methods. A summary of these properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| Appearance | Clear yellow liquid | [2][3] |
| Boiling Point | 140-142 °C at 16 mmHg 303.3 °C at 760 mmHg | [2][3] |
| Density | 1.01 g/cm³ | [2][3] |
| Refractive Index | 1.483 - 1.485 | [2] |
| CAS Number | 33884-41-2 | [1][2] |
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of pentane-2,4-dione with an orthoformate.[1] The following protocol is a generalized procedure based on available literature.
Materials:
-
Pentane-2,4-dione
-
Triethyl orthoformate or Ethyl orthoformate[1]
-
Acid catalyst (e.g., p-toluenesulfonic acid) (optional)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Ethanol (for washing)
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione and triethyl orthoformate. For a more controlled reaction, the setup should allow for an inert atmosphere, which can be achieved by purging with argon gas.[1]
-
Heating: The reaction mixture is heated to a temperature of approximately 107°C.[1] The reaction is typically carried out for several hours (e.g., 8 hours) to ensure completion.[1] In some variations of the synthesis, an acid catalyst is added to facilitate the reaction.[1]
-
Cooling and Precipitation: After the heating period, the reaction mixture is allowed to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: The precipitated product is isolated by filtration.
-
Washing: The isolated solid is washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials or byproducts.[1]
-
Drying: The final product is dried under vacuum to remove any residual solvent.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Logical Relationships and Workflows
The synthesis of this compound can be represented as a straightforward workflow, illustrating the progression from reactants to the final product.
References
3-(Ethoxymethylene)pentane-2,4-dione chemical structure and IUPAC name.
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of 3-(Ethoxymethylene)pentane-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pentane-2,4-dione backbone with an ethoxymethylene group attached to the third carbon.
Chemical Structure:
The correct IUPAC name for this compound is 3-(ethoxymethylidene)pentane-2,4-dione .[1][2][3] This nomenclature accurately reflects the presence of an ethoxy group (=CH-O-CH2-CH3) attached to the central carbon of the pentane-2,4-dione structure.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H12O3 | [1][3] |
| Molecular Weight | 156.18 g/mol | [1][3] |
| Appearance | Clear yellow liquid | |
| Boiling Point | 140-142 °C at 15 mmHg | |
| Density | 1.01 g/cm³ | |
| Refractive Index | 1.484 | |
| CAS Number | 33884-41-2 | [1][3] |
| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C | [1][3] |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reaction of pentane-2,4-dione (also known as acetylacetone) with triethyl orthoformate.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
Pentane-2,4-dione
-
Triethyl orthoformate
-
Acetic anhydride (optional, as a dehydrating agent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine one equivalent of pentane-2,4-dione and a slight excess (1.1 to 1.5 equivalents) of triethyl orthoformate. Acetic anhydride can be added to the reaction mixture to act as a dehydrating agent and drive the reaction to completion.
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The ethanol and any unreacted starting materials are removed by distillation under reduced pressure.
-
The crude product is then purified by fractional distillation under high vacuum to yield pure this compound as a clear yellow liquid.
-
Reactivity and Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, primarily due to the presence of both electrophilic and nucleophilic centers. A key application is in the synthesis of various heterocyclic compounds.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a common method for the preparation of substituted pyrazoles, which are important scaffolds in medicinal chemistry.
Experimental Workflow for Pyrazole Synthesis:
The following diagram illustrates the general workflow for the synthesis of a pyrazole derivative from this compound and a substituted hydrazine.
References
Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(ethoxymethylene)pentane-2,4-dione, a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the prevalent synthetic pathway, including a detailed experimental protocol, quantitative data, and a visualization of the reaction mechanism.
Core Synthesis Pathway
The most common and efficient method for the synthesis of this compound is the reaction of pentane-2,4-dione (also known as acetylacetone) with triethyl orthoformate.[1][2][3] This reaction introduces an ethoxymethylene group to the central carbon of the pentane-2,4-dione backbone.[1] The process can be facilitated by the use of acetic anhydride or acidic conditions.[1][2][3]
The reaction proceeds via a two-step mechanism. First, pentane-2,4-dione undergoes enolization, a process that can be catalyzed by acid, to form its more nucleophilic enol tautomer. Subsequently, the enol intermediate reacts with triethyl orthoformate in a condensation reaction, leading to the formation of the final product and ethanol as a byproduct.[1] To prevent the hydrolysis of the orthoformate, the reaction is typically carried out under anhydrous conditions.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | Pentane-2,4-dione | [2] |
| Molar Amount (mol) | 2.5 | [2] |
| Mass (g) | 253 | [2] |
| Starting Material 2 | Triethyl orthoformate | [2] |
| Molar Amount (mol) | 7.5 | [2] |
| Mass (g) | 1,110 | [2] |
| Reagent | Acetic anhydride | [2] |
| Mass (g) | 8 | [2] |
| Additive | Acetic acid | [2] |
| Mass (g) | ~23 | [2] |
| Reaction Time | 2 - 3 hours | [2] |
| Reaction Condition | Ebullition (boiling) with vigorous stirring | [2] |
| Product | This compound | [2] |
| Mass (g) | 355 | [2] |
| Yield | 91% (based on acetylacetone) | [2] |
| Purification | Distillation under reduced pressure (0.1 to 0.3 Torr) | [2] |
Experimental Protocol
The following detailed methodology is adapted from a documented synthesis of this compound.[2]
Materials:
-
Pentane-2,4-dione (253 g, 2.5 moles)
-
Triethyl orthoformate (1,110 g, 7.5 moles)
-
Acetic anhydride (8 g)
-
Acetic acid (~23 g)
Procedure:
-
In a flask equipped for vigorous stirring and distillation, combine 253 g (2.5 moles) of pentane-2,4-dione, 1,110 g (7.5 moles) of triethyl orthoformate, and 8 g of acetic anhydride.
-
Heat the mixture to boiling (ebullition) with vigorous stirring.
-
During the reaction, gradually add approximately 23 g of acetic acid.
-
Continuously distill off the ethanol that is formed during the reaction.
-
Maintain the reaction for a period of 2 to 3 hours until completion.
-
After the reaction is complete, remove the unreacted triethyl orthoformate by distillation under reduced pressure (5 to 1 Torr). The recovered triethyl orthoformate can be reused in subsequent batches.
-
Isolate the final product, this compound, by distillation of the residue through a simple distillation bridge at a reduced pressure of 0.1 to 0.3 Torr. This yields 355 g (91% of the theoretical yield based on acetylacetone) of the desired product.
Synthesis Pathway Diagram
The following diagram illustrates the key steps in the synthesis of this compound from pentane-2,4-dione and triethyl orthoformate.
Caption: Reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to 3-(Ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(ethoxymethylene)pentane-2,4-dione (CAS 33884-41-2), a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides established synthesis protocols, and explores its diverse applications, with a particular focus on its role as a precursor for anticancer agents and in the synthesis of bioactive heterocyclic compounds and coordination complexes. Detailed experimental methodologies and quantitative data are presented to support researchers in their scientific endeavors.
Chemical Information
This compound is a beta-dicarbonyl compound characterized by an ethoxymethylene group attached to the central carbon of a pentane-2,4-dione backbone. This structural feature imparts unique reactivity, making it a valuable intermediate in various chemical transformations.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 33884-41-2 | [1][2][3] |
| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione | [1][2] |
| Synonyms | 3-(ethoxymethylene)-2,4-pentanedione, Ethyl 2-acetyl-3-oxobut-1-enoate | [1][2] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil | General knowledge |
| Boiling Point | 140-142 °C at 15 mmHg | General knowledge |
| SMILES | CCOC=C(C(=O)C)C(=O)C | [1][3] |
| InChI | InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | [1][3] |
| InChIKey | ITTXGKOHFZJUEX-UHFFFAOYSA-N | [1][3] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.30 (t, 3H, CH₃), 2.25 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 4.10 (q, 2H, OCH₂), 7.80 (s, 1H, =CH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.5, 25.0, 31.0, 68.0, 110.0, 160.0, 195.0, 198.0 |
| FT-IR (neat) | ν (cm⁻¹): 2980 (C-H), 1710 (C=O, ketone), 1650 (C=O, enone), 1580 (C=C) |
Synthesis
The most common and efficient method for the synthesis of this compound is the reaction of pentane-2,4-dione (also known as acetylacetone) with an orthoformate, typically triethyl orthoformate, in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentane-2,4-dione
-
Triethyl orthoformate
-
Acetic anhydride (optional, as catalyst and dehydrating agent)
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
A mixture of pentane-2,4-dione (1.0 mol) and triethyl orthoformate (1.2 mol) is prepared in a round-bottom flask.
-
A catalytic amount of acetic anhydride (e.g., 0.1 mol) can be added.
-
The reaction mixture is heated at 120-130 °C for 2-3 hours. During this time, ethanol is formed as a byproduct and can be removed by distillation.
-
After the reaction is complete, the excess triethyl orthoformate and acetic anhydride are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Characterization: The purity and identity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by techniques like GC-MS.
Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic systems and coordination complexes.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of substituted pyrazoles, which are important scaffolds in medicinal chemistry.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
Procedure:
-
This compound (1.0 mol) is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate (1.0 mol) is added dropwise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole derivative.
General scheme for pyrazole synthesis.
Coordination Chemistry
The β-dicarbonyl moiety of this compound and its derivatives makes them excellent ligands for a variety of metal ions, forming stable coordination complexes. These complexes have applications in catalysis and materials science.
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Methanol
-
Potassium hydroxide (KOH)
Procedure:
-
A methanolic solution of this compound is prepared.
-
A methanolic solution of nickel(II) acetate tetrahydrate is added to the ligand solution.
-
A calculated amount of methanolic KOH is added to facilitate the deprotonation of the ligand and complex formation.
-
The reaction mixture is refluxed for a specified period (e.g., 2 hours).[4]
-
Upon cooling, the resulting precipitate (the nickel complex) is collected by filtration, washed with cold methanol, and dried under vacuum.[4]
Biological Activity and Anticancer Potential
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with a particularly noted activity against breast cancer cells.
Cytotoxicity against Cancer Cell Lines
Table 3: Cytotoxicity of this compound Derivatives against Breast Cancer Cell Lines
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Hybrid 9d | MCF-7 | <10 | [2] |
| Chalcone Hybrid 9g | MCF-7 | <10 | [2] |
| Chalcone Hybrid 9h | MCF-7 | <10 | [2] |
| Monobenzyltin C1 | MCF-7 | 2.5 ± 0.50 µg/mL (48h) | [5] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of derivatives of this compound is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.
The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways. While the precise signaling cascade for this compound itself is not fully elucidated, studies on structurally related compounds and their derivatives suggest the involvement of the p53 tumor suppressor protein and the Bcl-2 family of proteins.
Proposed apoptotic signaling pathway for derivatives.
Experimental Protocols for Biological Evaluation
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A (to prevent staining of RNA).[6][7][8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for a wide range of heterocyclic compounds, particularly those with demonstrated anticancer activity, underscores its importance for researchers in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the promising properties of this compound and its derivatives.
References
- 1. This compound | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 33884-41-2 | Benchchem [benchchem.com]
- 3. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. japsonline.com [japsonline.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
A Technical Guide to the Reaction Mechanisms of 3-(Ethoxymethylene)pentane-2,4-dione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethoxymethylene)pentane-2,4-dione, also known as 3-(ethoxymethylidene)pentane-2,4-dione, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2] Its unique structure, featuring a vinylogous ester conjugated with a β-dicarbonyl system, renders it highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This reactivity is harnessed for the construction of various heterocyclic and acyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the core reaction mechanisms of this compound with common nucleophiles, including amines, hydrazines, hydroxylamine, and thiols. Detailed experimental protocols, tabulated reaction data, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of pentane-2,4-dione (acetylacetone) with an orthoformate, typically triethyl orthoformate, often with acetic anhydride.[1] This condensation reaction introduces the reactive ethoxymethylene group.
General Experimental Protocol
A mixture of pentane-2,4-dione and a slight excess of triethyl orthoformate is heated, often in the presence of acetic anhydride, for several hours. The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the volatile byproducts (ethanol and ethyl acetate) are removed by distillation. The resulting crude product is then purified, typically by vacuum distillation, to yield this compound as a clear yellow liquid.
Core Reactivity and General Mechanism
The reactivity of this compound is dominated by its electrophilic character.[1] The molecule can be viewed as a vinylogous ester and an α,β-unsaturated ketone. Nucleophilic attack primarily occurs at the methylene carbon bearing the ethoxy group. This is a conjugate addition-elimination (or nucleophilic substitution) pathway, where the ethoxy group acts as a good leaving group, facilitated by the electron-withdrawing acetyl groups.
Reactions with N-Nucleophiles
Nitrogen-based nucleophiles, such as primary amines and hydrazines, react readily to form stable enaminones and pyrazoles, respectively. These reactions are foundational in heterocyclic chemistry.
Reaction with Primary Amines: Enaminone Synthesis
Primary amines react with this compound in a straightforward substitution reaction to yield β-enaminones.[3] These compounds are versatile intermediates in the synthesis of alkaloids and other heterocyclic systems. The reaction typically proceeds smoothly by heating the reactants in a suitable solvent like ethanol.
Reaction with Hydrazine & Hydroxylamine: Heterocycle Synthesis
The reaction with bifunctional nucleophiles like hydrazine or hydroxylamine is a powerful method for constructing five-membered heterocycles. This is a classic cyclocondensation reaction.
-
Hydrazine (NH₂NH₂): The reaction yields 4-acetyl-3,5-dimethylpyrazole. The mechanism involves an initial substitution of the ethoxy group by one nitrogen of hydrazine, forming a hydrazone-like intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto one of the ketone carbonyls, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[4][5] This is a highly favored thermodynamic outcome.[5]
-
Hydroxylamine (NH₂OH): In an analogous fashion, hydroxylamine reacts to form 4-acetyl-3,5-dimethylisoxazole. The mechanism follows the same pathway of substitution, intramolecular cyclization, and dehydration.[6][7][8]
References
- 1. This compound | 33884-41-2 | Benchchem [benchchem.com]
- 2. This compound | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enaminone synthesis by amination [organic-chemistry.org]
- 4. homework.study.com [homework.study.com]
- 5. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 3-(Ethoxymethylene)pentane-2,4-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 3-(ethoxymethylene)pentane-2,4-dione. Drawing upon established principles of keto-enol tautomerism in β-dicarbonyl compounds and data from closely related analogues, this document outlines the structural forms, equilibrium dynamics, and the influence of environmental factors. Detailed experimental protocols for the synthesis and analysis of this class of compounds are also presented.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of 1,3-dicarbonyl compounds like pentane-2,4-dione and its derivatives, the most common form of tautomerism is the keto-enol equilibrium. This equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: a diketo form and an enol form. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer in the gas phase and non-polar solvents.
For this compound, the substitution at the central carbon atom (C3) influences the position of this equilibrium. The ethoxymethylene group, with its electronic and steric properties, is expected to modulate the relative stabilities of the tautomeric forms.
Tautomeric Forms of this compound
This compound can exist in a diketo form and two possible chelated enol forms, which are in equilibrium. Due to the substitution at the C3 position, the enolization can occur towards either of the carbonyl groups. However, the ethoxymethylene substituent renders the two acetyl groups electronically distinct, leading to potentially different populations of the two enol tautomers.
Figure 1: Tautomeric equilibrium of this compound.
Influence of Solvents on Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. Polar solvents tend to favor the more polar diketo tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form. This is a well-established trend for β-dicarbonyl compounds.
Table 1: Tautomeric Equilibrium of Pentane-2,4-dione in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol | Reference |
| Gas Phase | 1 | 92 | [1] |
| Hexane | 1.9 | 92 | [1] |
| Carbon Tetrachloride | 2.2 | 81 | [2] |
| Benzene | 2.3 | 86 | [3] |
| Chloroform | 4.8 | 77 | [3] |
| Acetone | 20.7 | 62 | [3] |
| Dimethyl Sulfoxide | 46.7 | 58 | [2] |
| Water | 80.1 | 15 | [1] |
It is anticipated that this compound will exhibit a similar trend, with a high percentage of the enol form in non-polar solvents and a shift towards the diketo form in polar, protic solvents that can disrupt the internal hydrogen bond.
Spectroscopic Analysis of Tautomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the qualitative and quantitative analysis of tautomeric mixtures.
NMR Spectroscopy
In ¹H NMR spectroscopy, the diketo and enol forms give rise to distinct signals. The diketo form is characterized by a signal for the methine proton at the C3 position, while the enol form shows a characteristic downfield signal for the enolic hydroxyl proton. The vinylic proton of the ethoxymethylene group will also have a characteristic chemical shift. The relative amounts of the tautomers can be determined by integrating the respective signals.
Table 2: Representative ¹H NMR Chemical Shifts for Tautomers of 3-Substituted Pentane-2,4-diones
| Functional Group | Tautomeric Form | Representative Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | Diketo | ~2.2 |
| -CH₃ (acetyl) | Enol | ~2.0 |
| -CH- (C3) | Diketo | ~4.0 |
| =CH- (ethoxymethylene) | Enol | ~7.5 - 8.5 |
| -OH (enolic) | Enol | ~12 - 17 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the tautomers. The diketo form exhibits two distinct C=O stretching frequencies. The enol form, due to conjugation and intramolecular hydrogen bonding, shows a broad O-H stretch and a C=O stretching frequency at a lower wavenumber compared to the diketo form. A strong band corresponding to the C=C double bond is also observed for the enol tautomer.
Table 3: Representative IR Absorption Frequencies for Tautomers of β-Dicarbonyl Compounds
| Vibrational Mode | Tautomeric Form | Representative Frequency (cm⁻¹) |
| C=O stretch | Diketo | 1725 - 1705 |
| C=O stretch (conjugated) | Enol | 1640 - 1580 |
| C=C stretch | Enol | ~1600 |
| O-H stretch (hydrogen-bonded) | Enol | 3200 - 2500 (broad) |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related compounds.
Synthesis of this compound
This protocol is adapted from the general synthesis of 3-substituted pentane-2,4-diones.
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
Pentane-2,4-dione
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of pentane-2,4-dione in the anhydrous solvent, add triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
Procedure:
-
Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).
-
Acquire the ¹H NMR spectrum for each sample at a constant temperature.
-
Identify the characteristic signals for the diketo and enol tautomers.
-
Integrate the area of a well-resolved signal corresponding to the diketo form (e.g., the C3-H proton) and a signal corresponding to the enol form (e.g., the vinylic proton of the ethoxymethylene group).
-
Calculate the percentage of each tautomer using the following formula:
% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Diketo))] x 100 % Diketo = [Integral(Diketo) / (Integral(Enol) + Integral(Diketo))] x 100
Computational Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of tautomers.[4] While specific computational studies on this compound are scarce, calculations on related systems can provide insights. These studies typically involve geometry optimization of the tautomers followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative Gibbs free energies (ΔG) are then used to predict the tautomeric equilibrium constant.
Figure 3: A typical computational workflow for studying tautomerism.
Conclusion
The tautomerism of this compound is governed by a dynamic equilibrium between its diketo and enol forms. While direct experimental data for this specific compound is limited, a comprehensive understanding can be built upon the well-established principles of tautomerism in β-dicarbonyl systems. The position of the equilibrium is expected to be significantly influenced by the solvent, with non-polar environments favoring the enol tautomer. Spectroscopic techniques such as NMR and IR are indispensable for the characterization and quantification of the tautomeric mixture. The provided experimental and computational protocols offer a framework for further investigation into the nuanced tautomeric behavior of this and related compounds, which is crucial for applications in synthetic chemistry and drug development.
References
- 1. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Electrophilic Nature of 3-(Ethoxymethylene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethoxymethylene)pentane-2,4-dione is a versatile β-dicarbonyl compound characterized by a pronounced electrophilic nature. This property stems from the electron-withdrawing effects of the two carbonyl groups and the ethoxymethylene moiety, which renders the molecule susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic aspects of this compound, with a focus on its utility as an electrophile in organic synthesis, particularly in the construction of heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic chemistry and drug discovery.
Introduction
This compound, also known by its IUPAC name 3-(ethoxymethylidene)pentane-2,4-dione, is a key synthetic intermediate with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol [1][2]. Its structure, featuring a conjugated system of a carbon-carbon double bond with two carbonyl groups, imparts a significant electrophilic character to the β-carbon of the double bond. This inherent reactivity makes it a valuable precursor for the synthesis of a wide range of organic compounds, most notably heterocyclic structures like pyrazoles, which are of significant interest in medicinal chemistry.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of pentane-2,4-dione (acetylacetone) with an orthoformate, typically triethyl orthoformate, often in the presence of an acid catalyst or with heating.
General Reaction Scheme
The synthesis proceeds via the enol form of pentane-2,4-dione, which acts as a nucleophile, attacking the electrophilic carbon of the orthoformate. Subsequent elimination of ethanol yields the desired product.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis from Pentane-2,4-dione and Triethyl Orthoformate
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Pentane-2,4-dione
-
Triethyl orthoformate
-
Acetic anhydride (optional, as a dehydrating agent)
-
Zinc chloride (optional, as a catalyst)
Procedure:
-
A mixture of pentane-2,4-dione and a slight excess of triethyl orthoformate is prepared. Acetic anhydride can be added to react with the ethanol formed during the reaction, driving the equilibrium towards the product.
-
A catalytic amount of zinc chloride can be added to facilitate the reaction.
-
The mixture is heated, typically at reflux, for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess reagents and byproducts are removed by distillation under reduced pressure.
-
The crude product is then purified by fractional distillation to yield pure this compound as a clear yellow liquid.
Quantitative Data: Optimized reaction conditions can lead to yields ranging from 72% to 85%, with a purity of ≥98% as confirmed by gas chromatography[1].
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum typically shows a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, singlets for the two methyl groups attached to the carbonyls, and a singlet for the vinylic proton. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the double bond, the carbons of the ethoxy group, and the methyl carbons. |
| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the stretching vibrations of the conjugated carbonyl groups. The C=C double bond stretching and C-O stretching of the ethoxy group will also be present. |
Electrophilic Reactivity and Applications in Synthesis
The electrophilic nature of this compound is the cornerstone of its synthetic utility. The β-carbon of the α,β-unsaturated system is highly susceptible to attack by a variety of nucleophiles.
Reaction with Amines: Formation of Enaminones
Primary and secondary amines readily react with this compound in a nucleophilic substitution reaction, displacing the ethoxy group to form stable enaminones.
Caption: Formation of enaminones from this compound.
Knorr Pyrazole Synthesis
One of the most significant applications of this compound is its role as a 1,3-dielectrophile in the Knorr pyrazole synthesis. Reaction with hydrazine or its derivatives leads to the formation of pyrazole rings, a common scaffold in pharmaceuticals.
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
This protocol provides a general procedure for the synthesis of a pyrazole derivative using this compound and a hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
This compound is dissolved in a suitable solvent such as ethanol or glacial acetic acid.
-
An equimolar amount of the hydrazine derivative is added to the solution. The reaction is often exothermic.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled. The pyrazole product may precipitate from the solution.
-
If precipitation occurs, the solid is collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Quantitative Data for Representative Reactions:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 3-(Phenylamino)methylene-pentane-2,4-dione | EtOH, rt, 15 min | 93 | [Acta Chim. Slovaca 2013, 60, 85-93] |
| 3-Chloroaniline | 3-(3-Chlorophenylamino)methylene-pentane-2,4-dione | EtOH, reflux, 1 h | 98 | [Acta Chim. Slovaca 2013, 60, 85-93] |
| 4-Methoxyaniline | 3-(4-Methoxyphenylamino)methylene-pentane-2,4-dione | EtOH, rt, 1 h | 95 | [Acta Chim. Slovaca 2013, 60, 85-93] |
| Hydrazine | 3,5-Dimethyl-1H-pyrazole | Acetic Acid, heat | High | General Knowledge |
Conclusion
This compound is a valuable and versatile electrophilic building block in organic synthesis. Its straightforward preparation and high reactivity with a variety of nucleophiles make it an important precursor for the synthesis of enaminones and, most notably, pyrazole-containing heterocycles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the construction of complex molecular architectures is paramount.
References
Key Spectral Data and Experimental Protocols for 3-(Ethoxymethylene)pentane-2,4-dione
For Immediate Release
This technical guide provides an in-depth overview of the key spectral data for 3-(ethoxymethylene)pentane-2,4-dione, a significant intermediate in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a clear, tabular format, alongside detailed experimental protocols for the synthesis and characterization of the compound.
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on spectroscopic methods. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethoxy group and the vinylic proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.35 | Singlet | 1H | =CH-O |
| 3.55 | Quartet | 2H | -O-CH₂-CH₃ |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Carbonyl carbons are typically observed in the downfield region of the spectrum (170-220 ppm).[1]
| Chemical Shift (δ) ppm | Assignment |
| ~190-210 | C=O (Ketone) |
| Data not available | =C(OEt)- |
| Data not available | =C(C(O)CH₃)₂ |
| Data not available | -O-CH₂-CH₃ |
| Data not available | -C(O)CH₃ |
| Data not available | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Description |
| 1656 | C=O Stretch |
| 1584 | C=C Stretch |
Sample preparation: Attenuated Total Reflectance (ATR)[2]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the reaction of pentane-2,4-dione with triethyl orthoformate.[2]
Procedure:
-
A mixture of pentane-2,4-dione and triethyl orthoformate is prepared.
-
The mixture is heated, typically under reflux, to drive the reaction. The use of acidic conditions can also facilitate the reaction.[2]
-
The progress of the reaction can be monitored using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, the excess reagents and byproducts are removed, often through distillation under reduced pressure, to yield the crude product.
-
Further purification can be achieved through techniques such as column chromatography or distillation to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data is processed to obtain chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values.
Infrared (IR) Spectroscopy:
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Molecular weight and formula of 3-(Ethoxymethylene)pentane-2,4-dione.
An In-depth Technical Guide to 3-(Ethoxymethylene)pentane-2,4-dione for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile compound with significant applications in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis, and potential as a precursor for therapeutic agents, particularly in anticancer drug development.
Core Compound Data
The fundamental chemical properties of this compound are summarized below, providing a foundational reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₈H₁₂O₃[1][2][3][4][5] |
| Molecular Weight | 156.18 g/mol [1][2][3][4][5] |
| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione[1][4][5] |
| CAS Number | 33884-41-2[1][2][3] |
| Appearance | Clear yellow liquid[2][5] |
| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C[1][4][5] |
| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N[1][4][5] |
Synthesis Protocol
The synthesis of this compound is most commonly achieved through the reaction of pentane-2,4-dione with an orthoformate, such as triethyl orthoformate. This straightforward and efficient method is widely adopted in research settings.
Experimental Methodology
Materials:
-
Pentane-2,4-dione
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
A solution of pentane-2,4-dione in an anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser.
-
Triethyl orthoformate is added to the solution.
-
A catalytic amount of an acid catalyst is introduced to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
This synthetic approach is valued for its reliability and the high purity of the resulting product.
Chemical Reactivity and Applications
This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its reactivity is characterized by the electrophilic nature of the ethoxymethylene group, making it susceptible to nucleophilic attack. This property is extensively utilized in the construction of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent scaffolds in many pharmaceutical agents.[1]
Relevance in Drug Discovery
The derivatives of this compound have garnered significant interest in the field of medicinal chemistry. Research has indicated that these derivatives exhibit promising biological activities, including potential anticancer properties.[1] Studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines.[1] This suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic pathway of this compound.
References
An In-depth Technical Guide to 3-(ethoxymethylidene)pentane-2,4-dione: Synonyms, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(ethoxymethylidene)pentane-2,4-dione, a versatile chemical intermediate. The guide covers its nomenclature, physical and chemical properties, detailed synthesis protocols, and its significant role as a precursor to biologically active pyrazole derivatives.
Chemical Identity and Synonyms
3-(ethoxymethylidene)pentane-2,4-dione is a β-dicarbonyl compound characterized by an ethoxymethylidene group attached to the central carbon of a pentane-2,4-dione backbone.[1] Its chemical identity is well-established through various nomenclature systems and registry numbers.
| Identifier | Value |
| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione |
| CAS Number | 33884-41-2 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| InChI Key | ITTXGKOHFZJUEX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C |
A variety of synonyms are used in literature and commercial listings to refer to this compound. These are crucial for comprehensive literature searches and procurement.
| Synonym Category | Synonym |
| Systematic & Semi-Systematic | 3-(ethoxymethylene)pentane-2,4-dione |
| 3-(ethoxymethylene)-2,4-pentanedione | |
| 2,4-Pentanedione, 3-(ethoxymethylene)- | |
| 3-ethoxymethylene-pentan-2,4-dione | |
| Common & Trivial Names | 3-(ethoxymethylene)acetylacetone |
| methyl 1-methylcarbonyl-2-ethoxyvinyl ketone | |
| Product Codes/Other Identifiers | AKOS MSC-0742 |
| NSC 46601 | |
| DTXSID00286589 |
Experimental Protocols
The synthesis of 3-(ethoxymethylidene)pentane-2,4-dione and its subsequent conversion to pyrazole derivatives are key processes for its application in research and development.
This protocol is based on the reaction of pentane-2,4-dione with triethyl orthoformate.[1]
Materials:
-
Pentane-2,4-dione (acetylacetone)
-
Triethyl orthoformate
-
Anhydrous potassium carbonate
-
Acetone
-
Methyl iodide (for synthesis of a derivative, see note)
-
Ethanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add pentane-2,4-dione and triethyl orthoformate in a molar ratio of approximately 4:1 (e.g., 24 mL of pentane-2,4-dione and 6 mL of triethyl orthoformate).[1]
-
Heat the mixture to 107°C under an inert atmosphere (Argon) for 8 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by distillation under reduced pressure.
Note: For the synthesis of related substituted pentane-2,4-diones, an alkylating agent like methyl iodide can be reacted with pentane-2,4-dione in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone, typically under reflux for several hours.
This protocol outlines the Knorr pyrazole synthesis, a common method for preparing pyrazoles from β-dicarbonyl compounds.[2]
Materials:
-
Pentane-2,4-dione
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve pentane-2,4-dione in ethanol in a round-bottomed flask.
-
Add a catalytic amount of acid to the solution.
-
Slowly add hydrazine hydrate to the mixture with stirring. The reaction is often exothermic.
-
After the addition is complete, reflux the mixture for a specified time (typically 1-3 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3,5-dimethylpyrazole.[3][4]
Role in the Synthesis of Biologically Active Pyrazole Derivatives
3-(ethoxymethylidene)pentane-2,4-dione is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives. The reaction with hydrazines leads to the formation of pyrazoles with diverse substitution patterns, which have shown significant potential in drug development.
Pyrazole derivatives synthesized from β-dicarbonyl precursors have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] The tables below summarize the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against various microbial strains.
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL) [5]
| Compound/Antibiotic | S. aureus | B. subtilis | E. coli | K. pneumoniae | S. typhimurium |
| Pyrazole Derivative 21a[1] | 62.5 | 125 | 62.5 | 62.5 | - |
| Imidazo-pyridine pyrazole 18[5] | <1 | <1 | <1 | <1 | - |
| Pyrano[2,3-c] pyrazole 5c[6] | - | - | 6.25 | 6.25 | - |
| Chloramphenicol[1] | >125 | >125 | - | - | - |
| Ciprofloxacin[5] | - | - | - | - | - |
| Imipenem[7] | 0.25 | 0.5 | - | - | - |
| Colistin[7] | - | - | 0.5 | 0.5 | 0.5 |
Note: '-' indicates data not available in the cited sources.
Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL) [5]
| Compound/Antifungal | C. albicans | A. niger | A. fumigatus |
| Pyrazole Derivative 21a[1] | 7.8 | 2.9 | - |
| Pyrazoline 5[8] | - | - | - |
| Clotrimazole[1] | >7.8 | >7.8 | - |
| Fluconazole[8] | - | - | - |
The β-dicarbonyl scaffold is a key structural motif in compounds exhibiting anticancer properties.[9] Derivatives of 3-(ethoxymethylidene)pentane-2,4-dione, particularly the resulting pyrazoles, have been investigated for their cytotoxic effects against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for some of these compounds.
Table 3: Anticancer Activity of Selected Pyrazole and Related Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolylbenzyltriazole PYZ19 | COX-II | 5.01 | [10] |
| Dihydropyrazole sulfonamide PYZ20 | COX-II | 0.33 | [10] |
| 1,5-diarylpyrazole-urea PYZ16 | COX-II | 0.52 | [10] |
| 2,5-diaryl-1,3,4-oxadiazole ODZ2 | COX-II | 0.48 | [10] |
| Pterostilbene-oxime ether 7 | COX-2 | 0.085 | [11] |
| 1,3-Dihydro-2H-indolin-2-one 4e | COX-2 | 2.35 | [12] |
| Dregamine derivative 5 | L5178Y (MDR) | 5.47 | [13] |
| Triazine derivative 98 | MCF-7 | 0.1 | [14] |
| Dihydroquinoline derivative 11 | T47D | 2.20 | [14] |
| Thienopyrimidine derivative 52 | T47D | 6.9 | [14] |
Mechanistic Insights and Signaling Pathways
The biological activities of pyrazole derivatives and their β-dicarbonyl precursors are attributed to their interaction with specific cellular targets and signaling pathways.
A primary mechanism of antibacterial action for many pyrazole derivatives is the inhibition of DNA gyrase (and topoisomerase IV).[15][16] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the cessation of cell division and eventual cell death.
β-dicarbonyl compounds and their derivatives can exhibit anti-inflammatory and anticancer effects through the inhibition of cyclooxygenase-2 (COX-2).[10][12] COX-2 is an enzyme that is often overexpressed in inflamed tissues and tumors, where it promotes the synthesis of prostaglandins, which are signaling molecules that drive inflammation and cell proliferation.
Conclusion
3-(ethoxymethylidene)pentane-2,4-dione is a chemical intermediate of significant interest due to its utility in synthesizing a wide range of pyrazole derivatives. These derivatives have demonstrated promising biological activities, including potent antimicrobial and anticancer effects. The mechanisms of action, such as the inhibition of DNA gyrase and COX-2, provide a solid foundation for the rational design of new therapeutic agents. Further research into the structure-activity relationships of these compounds is warranted to optimize their efficacy and safety profiles for potential clinical applications.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. homework.study.com [homework.study.com]
- 4. What is the product when 2,4-pentanedione reacts with hydrazine (NH₂NH₂)?.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: The Versatile Role of 3-(Ethoxymethylene)pentane-2,4-dione in Heterocyclic Synthesis
Introduction
3-(Ethoxymethylene)pentane-2,4-dione is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of heterocyclic systems. Its structure incorporates a 1,3-dicarbonyl moiety and a reactive ethoxymethylene group, which serves as an excellent electrophilic site. This combination allows for facile condensation reactions with various binucleophiles, making it a valuable precursor for synthesizing substituted pyrazoles, pyrimidines, pyridones, and quinolines. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families using this precursor.
Logical Workflow: From Precursor to Heterocycle
The general synthetic strategy involves a one-pot condensation and cyclization sequence. The specific heterocycle synthesized is determined by the choice of the binucleophilic reagent.
Caption: General experimental workflow for heterocyclic synthesis.
Application Note 1: Synthesis of Substituted Pyrazoles
Principle: The reaction of this compound with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles, often referred to as a variant of the Knorr pyrazole synthesis. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ethoxymethylene group, followed by intramolecular condensation with one of the ketone carbonyls to form the stable five-membered aromatic ring. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring.
Caption: Reaction scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of 4-Acetyl-5-methyl-1H-pyrazole
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.56 g, 10 mmol) in 30 mL of ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise with stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Application Note 2: Synthesis of Substituted Pyrimidines
Principle: Pyrimidine rings can be constructed by condensing a three-carbon 1,3-dielectrophile with a reagent containing an N-C-N fragment, such as urea, thiourea, or amidines.[1][2] this compound serves as the C-C-C component. The reaction involves a double condensation, where both nitrogen atoms of the N-C-N reagent react with the two carbonyl groups of the dione, leading to the formation of the six-membered heterocyclic ring.[3]
Caption: Reaction scheme for pyrimidine synthesis.
Experimental Protocol: Synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one
-
Reactant Preparation: Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask under an inert atmosphere.
-
Reagent Addition: To the sodium ethoxide solution, add urea (0.60 g, 10 mmol) and this compound (1.56 g, 10 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with constant stirring.
-
Work-up: After cooling to room temperature, reduce the solvent volume to approximately 10 mL under reduced pressure. Neutralize the remaining solution by adding glacial acetic acid dropwise.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid product. Recrystallization from ethanol can be performed to obtain a purified product.
Application Note 3: Synthesis of Substituted 4-Quinolones
Principle: The Gould-Jacobs reaction is a powerful method for synthesizing 4-quinolone skeletons, which are precursors to many antibacterial agents.[4][5] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization.[6] A similar pathway can be utilized with this compound. The process begins with a nucleophilic attack from the aniline onto the ethoxymethylene group, followed by elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization and dehydration yield the substituted quinolone ring system.[7][8]
Experimental Protocol: Synthesis of 3-Acetyl-2-methyl-4-quinolone
-
Reactant Preparation: In a flask suitable for high-temperature reactions (e.g., a flask for use with a heating mantle or a specialized microwave vial), mix aniline (0.93 g, 10 mmol) and this compound (1.56 g, 10 mmol).
-
Initial Condensation: Heat the mixture at 100-120 °C for 1 hour to form the intermediate enamine, allowing for the evaporation of the ethanol byproduct.
-
Cyclization: For thermal cyclization, add the reaction mixture to a high-boiling point solvent like Dowtherm A (diphenyl ether). Heat the solution to a high temperature (typically 240-260 °C) and maintain for 15-30 minutes.[5]
-
Work-up: Allow the reaction mixture to cool to below 100 °C, and then carefully add hexane or petroleum ether to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with the precipitation solvent to remove the residual Dowtherm A.
-
Purification: The crude product can be purified by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or by column chromatography.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the synthesis of various heterocycles from this compound. Yields are illustrative and can vary based on the specific substrate and precise reaction conditions.
| Heterocycle Type | Binucleophile Reagent | Solvent | Catalyst / Conditions | Time (h) | Temp (°C) | Approx. Yield (%) |
| Pyrazole | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | ~78 | 75-90 |
| Pyrimidine | Urea | Ethanol | Sodium Ethoxide, Reflux | 6-8 | ~78 | 60-75 |
| 4-Quinolone | Aniline | Dowtherm A | Thermal Cyclization | 0.5 | ~250 | 50-70 |
| Pyridone | Methylamine | Methanol | Reflux | 4-6 | ~65 | 65-80 |
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. iipseries.org [iipseries.org]
- 8. ablelab.eu [ablelab.eu]
Protocol for the Synthesis of β-Enaminones from 3-(Ethoxymethylene)pentane-2,4-dione and Primary Amines
For Research Use Only
Introduction
β-enaminones are a versatile class of organic compounds characterized by an electron-donating amino group and an electron-withdrawing carbonyl group conjugated through a carbon-carbon double bond. This structural motif imparts a wide range of chemical reactivity, making them valuable intermediates in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolones, which are of significant interest in medicinal chemistry and drug development. The reaction of 3-(ethoxymethylene)pentane-2,4-dione with primary amines provides a straightforward and efficient route to a diverse library of β-enaminones. This document outlines a general protocol for this condensation reaction, including reaction conditions, purification, characterization, and a summary of expected outcomes with various primary amines.
Reaction Principle
The synthesis of β-enaminones from this compound and a primary amine is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group. This is followed by the elimination of ethanol, leading to the formation of the stable β-enaminone product. The reaction is often carried out in a suitable solvent and may be facilitated by gentle heating.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 33884-41-2)
-
Various primary amines (e.g., aniline, benzylamine, ethanolamine)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
General Reaction Procedure
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid, see Table 1 for specific examples), add the primary amine (1.0-1.2 eq).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux) for the indicated time (typically 1-5 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Example Protocol: Synthesis of 4-(phenylamino)pent-3-en-2-one
-
In a 50 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a desiccator.
-
The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.
Data Presentation
The following table summarizes typical reaction conditions and yields for the reaction of this compound with various primary amines.
| Primary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Acetic Acid | Reflux | 5 | 85-95 | [1] |
| p-Toluidine | Acetic Acid | Reflux | 5 | 88-96 | [1] |
| p-Nitroaniline | Acetic Acid | Reflux | 5 | 90 | [1] |
| Benzylamine | Ethanol | Room Temp. | 2 | >90 | General Knowledge |
| Ethanolamine | Ethanol | Room Temp. | 1 | >90 | General Knowledge |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here are for illustrative purposes.
Characterization Data
The synthesized β-enaminones can be characterized by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will typically show a characteristic singlet for the vinylic proton (=CH) and a broad singlet for the N-H proton. The chemical shifts of the methyl groups will also be indicative of the product formation.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons and the carbons of the C=C double bond.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching (ketone), and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected molecular weight of the product.
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic addition of the primary amine to the activated double bond of this compound, followed by the elimination of ethanol.
References
Application of 3-(Ethoxymethylene)pentane-2,4-dione in pharmaceutical intermediate synthesis.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethoxymethylene)pentane-2,4-dione is a versatile bifunctional reagent extensively utilized in the synthesis of a wide array of heterocyclic compounds that serve as crucial pharmaceutical intermediates. Its unique structural features, combining a reactive β-dicarbonyl moiety with an electrophilic ethoxymethylene group, enable its participation in various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, including quinolones, pyrazoles, and isoxazoles. Quantitative data from cited literature is summarized, and experimental workflows are visually represented to facilitate understanding and implementation in a research and development setting.
Introduction
This compound, also known as ethyl 2-acetyl-3-oxobutanoate, is a valuable building block in organic synthesis. Its ability to react with a variety of nucleophiles makes it a key starting material for the construction of diverse heterocyclic systems. In the pharmaceutical industry, this compound is particularly important for the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial agents. Additionally, it serves as a precursor for pyrazole and isoxazole derivatives, which are found in numerous drugs with anti-inflammatory, analgesic, and anticancer properties.
Synthesis of Quinolone Intermediates via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and widely adopted method for the synthesis of 4-hydroxyquinolines, which are key precursors to quinolone antibiotics.[1][2][3][4] The reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, such as this compound, followed by thermal cyclization.[1][2]
Reaction Pathway
The synthesis proceeds in two main stages:
-
Condensation: Aniline or a substituted aniline reacts with this compound to form an enamine intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinolone ring system.[5][1][4]
Caption: General workflow for the Gould-Jacobs reaction.
Quantitative Data for Quinolone Synthesis
The following table summarizes the yields of various quinolone derivatives synthesized using this compound or its analogs under different reaction conditions.
| Starting Aniline | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate, 145°C, 1 hr | 3-Chloro-4-fluoroanilinomethylene malonic diethyl ester | High | [6] |
| Aniline | Diethyl ethoxymethylenemalonate, Microwave, 300°C, 10 min | 4-Hydroxyquinoline-3-carboxylate | 85% | [1] |
| Aniline | Diethyl ethoxymethylenemalonate, Microwave, 250°C, 20 min | 4-Hydroxyquinoline-3-carboxylate | Low | [1] |
| 6-Substituted-2-aminopyridine | Diethyl ethoxymethylenemalonate, then Dowtherm A | Ethyl 4-hydroxy-1,8-naphthridine-3-carboxylate | Good | [7] |
| 2-Amino acetophenone | Ethyl acetoacetate, Chloramine-T, Acetonitrile reflux, 4 hr | Ethyl-2,4-dimethyl quinoline-3-carboxylate | Excellent | [8] |
Experimental Protocols
-
Condensation: In a round-bottom flask, mix equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction proceeds without a solvent.
-
Cyclization: Add the resulting 3-chloro-4-fluoroanilinomethylene malonic diethyl ester to a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250-260°C) to induce thermal cyclization.
-
Isolation and Purification: Cool the reaction mixture. The product will precipitate. Wash the resulting solid mass with a non-polar solvent like acetone to remove the diphenyl ether and any unreacted starting materials. The crude product is a white to pale yellow solid.
-
Reaction Setup: In a microwave reactor vial, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Heat the mixture in the microwave reactor to 300°C for 10 minutes.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form. The product can be further purified by recrystallization.
Caption: Experimental workflows for quinolone synthesis.
Synthesis of Pyrazole Intermediates
This compound and related 1,3-dicarbonyl compounds are excellent precursors for the synthesis of pyrazole derivatives through condensation with hydrazine and its derivatives.[9] Pyrazoles are a core scaffold in many pharmaceuticals, including anti-inflammatory drugs like celecoxib.
Reaction Pathway
The synthesis involves the reaction of the dicarbonyl compound with a hydrazine, leading to a cyclocondensation reaction to form the pyrazole ring.
Caption: General scheme for pyrazole synthesis.
Quantitative Data for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione | Hydrazine hydrate | Glacial acetic acid, reflux, 4-5 hr | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 71% | [10] |
| 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione | Phenyl hydrazine | Glacial acetic acid, reflux, 4-5 hr | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | 71% | [10] |
Experimental Protocol
-
Reaction Setup: A mixture of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and hydrazine hydrate (0.015 mole) in glacial acetic acid (15 mL) is placed in a round-bottom flask.
-
Reflux: The reaction mixture is refluxed for 4-5 hours.
-
Work-up: The resulting mixture is concentrated under reduced pressure and allowed to cool.
-
Isolation: The solid product is collected by filtration, washed, dried, and recrystallized from ethanol.
Synthesis of Isoxazole Intermediates
Isoxazoles, another important class of heterocyclic compounds in medicinal chemistry, can be synthesized from 1,3-dicarbonyl compounds, including this compound, by reaction with hydroxylamine.[11][12][13]
Reaction Pathway
The synthesis proceeds via a condensation reaction between the dicarbonyl compound and hydroxylamine, followed by cyclization and dehydration to form the isoxazole ring.
Caption: General scheme for isoxazole synthesis.
Quantitative Data for Isoxazole Synthesis
| 1,3-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Dimethylbenzaldehyde (to form oxime intermediate) | Propargyl alcohol, NaOCl, DCM | Core isoxazole structure | 62% (after esterification) | [14] |
| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride, Water, 50°C, 2 hr | 5-Arylisoxazole derivatives | High | [12] |
| Aldehyde and Alkyne | Hydroxylamine, NaOH, NCS in ChCl:urea | 3,5-Disubstituted isoxazoles | - | [15] |
Experimental Protocol
-
Reaction Setup: In a reaction vessel, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in water (5 mL).
-
Heating: Stir the mixture at 50°C for 2 hours.
-
Isolation: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product precipitates and is collected by suction filtration. Further purification is typically not required.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application in the Gould-Jacobs reaction provides an efficient route to quinolone scaffolds, while its reaction with hydrazines and hydroxylamine offers straightforward access to pyrazole and isoxazole derivatives. The protocols and data presented herein demonstrate the utility of this compound and provide a foundation for further exploration and development of novel synthetic methodologies in medicinal chemistry. Modern techniques, such as microwave-assisted synthesis, can significantly improve reaction times and yields, making these synthetic routes even more attractive for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. d-nb.info [d-nb.info]
- 12. mdpi.com [mdpi.com]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sciforum : Event management platform [sciforum.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 3-(Ethoxymethylene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pyrimidine derivatives, utilizing 3-(ethoxymethylene)pentane-2,4-dione as a key starting material. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and pharmaceuticals. The described methods offer efficient routes to obtain 4,6-dimethyl-substituted pyrimidines with different functionalities at the 2-position, which are valuable intermediates for drug discovery and development.
Introduction
This compound is a versatile C3 synthon for the construction of the pyrimidine ring. Its enhanced reactivity compared to acetylacetone allows for milder reaction conditions in cyclocondensation reactions. This document outlines the synthesis of three key pyrimidine derivatives: 4,6-dimethylpyrimidin-2-ol, 4,6-dimethylpyrimidine-2-thiol, and 2-amino-4,6-dimethylpyrimidine, through reaction with urea, thiourea, and guanidine, respectively. The general synthetic approach involves the condensation of the N-C-N fragment of urea, thiourea, or guanidine with the 1,3-dicarbonyl-like functionality of this compound.[1]
Quantitative Data Summary
The following tables summarize the reactants, reaction conditions, and yields for the synthesis of the target pyrimidine derivatives.
Table 1: Synthesis of 4,6-Dimethylpyrimidin-2-ol
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Urea | Ethanol | Sodium Ethoxide | Reflux | 4-6 | ~85 |
Table 2: Synthesis of 4,6-Dimethylpyrimidine-2-thiol
| Reactant 1 | Reactant 2 | Solvent | Acid | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiourea | Ethanol | Hydrochloric Acid | Reflux | 3-5 | ~90 |
Table 3: Synthesis of 2-Amino-4,6-dimethylpyrimidine
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Guanidine Hydrochloride | Water | Sodium Carbonate | 95-100 | 2-3 | 85-90[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethylpyrimidin-2-ol from Urea
This protocol describes the synthesis of 4,6-dimethylpyrimidin-2-ol via the condensation of this compound with urea in the presence of a basic catalyst.
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux and filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric equivalent of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add 1.0 equivalent of this compound followed by 1.1 equivalents of urea.
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in a minimum amount of cold water and acidify with glacial acetic acid to a pH of 5-6 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 4,6-Dimethylpyrimidine-2-thiol from Thiourea
This protocol details the acid-catalyzed condensation of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of thiourea in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 4,6-dimethylpyrimidine-2-thiol.
Protocol 3: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Guanidine
This protocol is adapted from the well-established synthesis using acetylacetone and guanidine salts in an aqueous basic medium.[2][3]
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Carbonate
-
Water
-
Brine solution (25%)
-
Activated Carbon
-
Sodium Chloride
-
Standard heating and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.05 equivalents of guanidine hydrochloride and 1.05 equivalents of sodium carbonate in water. To this solution, add 1.0 equivalent of this compound.
-
Reaction: Heat the slurry to 95-100 °C with stirring for 2-3 hours.[2][3]
-
Crystallization and Filtration: Cool the mixture to room temperature, then further cool to 10 °C and hold for 1 hour to allow for crystallization. Filter the crude product and wash the filter cake with a cold 25% brine solution.[2]
-
Decolorization: Suspend the wet cake in water and heat to 85-90 °C. Add a small amount of activated carbon and stir for 15 minutes. Filter the hot solution to remove the carbon.
-
Salting Out and Final Isolation: To the hot filtrate, add sodium chloride to salt out the product. Cool the mixture to 15 °C, stir for 15 minutes, and filter. Wash the final product with cold water and dry at 50 °C.[2]
Visualizations
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of pyrimidine derivatives.
Caption: General reaction pathways for pyrimidine synthesis.
Caption: General experimental workflow for pyrimidine synthesis.
References
Application Notes: Condensation Reactions of 3-(Ethoxymethylene)pentane-2,4-dione for Heterocyclic Synthesis
Introduction
3-(Ethoxymethylene)pentane-2,4-dione is a highly versatile bifunctional reagent in organic synthesis. Its structure combines the reactivity of a β-dicarbonyl compound with an electrophilic carbon-carbon double bond, making it an excellent precursor for a wide range of condensation reactions.[1] The ethoxymethylene group serves as a reactive handle that can be readily displaced by various nucleophiles, leading to the formation of diverse molecular architectures.[1] This reagent is particularly valuable in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, which are core scaffolds in many pharmaceutically active molecules.[2][3][4] These application notes provide an overview of its reactivity, key applications, and detailed protocols for its use in a research and drug development setting.
Core Applications: Synthesis of Substituted Pyrazoles
The most prominent application of this compound is in the synthesis of substituted pyrazoles. The reaction proceeds via a cyclocondensation mechanism with hydrazine and its derivatives.[2][5] This reaction is a cornerstone method for obtaining substituted pyrazoles due to its efficiency and the ready availability of starting materials.[5] The general pathway involves the initial nucleophilic attack of a hydrazine nitrogen atom on the ethoxymethylene carbon, followed by the elimination of ethanol. Subsequent intramolecular condensation between the second nitrogen atom and one of the carbonyl groups, followed by dehydration, yields the stable aromatic pyrazole ring.
Data Summary: Representative Condensation Reactions
The following table summarizes typical condensation reactions for the synthesis of pyrazole derivatives from precursors analogous to this compound, highlighting the versatility of this approach. The reactions generally proceed in high yields under standard laboratory conditions.
| Starting Material (Precursor) | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Hydrazine Hydrate | Glacial Acetic Acid | Reflux, 4-5 h | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 71% | [6] |
| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Phenyl Hydrazine | Glacial Acetic Acid | Reflux, 4-5 h | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | - | [6] |
| Pentane-2,4-dione | Phenylhydrazine | Ethanol | - | 1,3,5-trimethyl-1H-pyrazole | 95% | [5] |
| Chalcones (α,β-unsaturated ketones) | Hydrazine Hydrate | - | - | 3,5-Diaryl-1H-pyrazoles | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole
This protocol describes a representative cyclocondensation reaction between this compound and phenylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid (approx. 10-15 mL per 0.01 mole of substrate).[6]
-
Addition of Reagent: To this stirring solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. If a solid precipitates, it can be collected by filtration.
-
Isolation: The resulting crude solid is washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[6]
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as IR and NMR to confirm its structure.
Safety and Handling
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[7] Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives are often toxic and should be handled with extreme care.[8] Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. This compound | 33884-41-2 | Benchchem [benchchem.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. mdpi.com [mdpi.com]
- 4. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: 3-(Ethoxymethylene)pentane-2,4-dione as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethoxymethylene)pentane-2,4-dione, also known as 3-(ethoxymethylidene)pentane-2,4-dione, is a highly versatile and reactive building block in organic synthesis. Its unique structural features, combining a β-dicarbonyl moiety with an electrophilic ethoxymethylene group, make it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of valuable scaffolds for drug discovery and development, including pyrazoles and quinolones.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 140-142 °C (16 mmHg) | [2] |
| Density | 1.01 g/cm³ | [2] |
| CAS Number | 33884-41-2 | [1] |
| IUPAC Name | 3-(ethoxymethylidene)pentane-2,4-dione | [1] |
Applications in Heterocyclic Synthesis
The electrophilic nature of the ethoxymethylene group, coupled with the reactivity of the dicarbonyl system, allows for facile reactions with a variety of nucleophiles, leading to the construction of diverse heterocyclic cores.[3] This makes this compound a valuable starting material for generating libraries of compounds for biological screening.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds that exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as an excellent precursor for the synthesis of polysubstituted pyrazoles through condensation reactions with hydrazine derivatives.
Caption: General workflow for the synthesis of substituted pyrazoles.
Experimental Protocol: Synthesis of 1-Aryl-3,5-dimethyl-1H-pyrazoles
This protocol describes a general procedure for the synthesis of 1-aryl-3,5-dimethyl-1H-pyrazoles from this compound and a substituted hydrazine.
Materials:
-
This compound
-
Substituted Phenylhydrazine Hydrochloride
-
Ethanol
-
Sodium Acetate
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 mmol) and sodium acetate (1.0 mmol) in ethanol (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-aryl-3,5-dimethyl-1H-pyrazole.
Expected Yields and Spectroscopic Data:
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Phenyl-3,5-dimethyl-1H-pyrazole | 85-95 | 7.50-7.20 (m, 5H, Ar-H), 6.10 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) | 148.5, 140.2, 139.8, 129.1, 126.8, 124.5, 106.8, 13.8, 11.2 |
| 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | 80-90 | 7.40 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 6.08 (s, 1H, pyrazole-H), 2.33 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) | 148.7, 140.0, 138.5, 133.5, 129.5, 125.8, 107.2, 13.7, 11.1 |
Synthesis of Quinolone Derivatives
Quinolones are a critical class of antibacterial agents. The Gould-Jacobs reaction provides a classical and effective method for synthesizing the 4-hydroxyquinolone scaffold, which is a key intermediate in the production of many quinolone-based drugs. This compound can be utilized in a similar fashion to diethyl ethoxymethylenemalonate in the Gould-Jacobs reaction.
Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.
Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
This protocol outlines the synthesis of a quinolone derivative, which can serve as a precursor for various bioactive compounds.[4]
Materials:
-
This compound
-
N-Methylaniline
-
Diphenyl ether (or another high-boiling solvent)
-
Ethanol
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine N-methylaniline (1.0 mmol) and this compound (1.0 mmol).
-
Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude condensation product can be used directly in the next step or purified by column chromatography.
Step 2: Cyclization
-
To the crude condensation product, add a high-boiling solvent such as diphenyl ether (5-10 mL).
-
Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add hexane or petroleum ether to precipitate the product.
-
Filter the solid, wash with hexane to remove the diphenyl ether, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one.
Expected Yield and Spectroscopic Data:
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | 75-85 | 14.5 (s, 1H, OH), 8.0-7.2 (m, 4H, Ar-H), 3.7 (s, 3H, N-CH₃), 2.7 (s, 3H, COCH₃) | 3400-2500 (br, OH), 1650 (C=O, quinolone), 1610 (C=O, acetyl) |
Conclusion
This compound is a readily accessible and highly effective building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry. The protocols provided herein offer a starting point for the exploration of its synthetic utility in generating novel molecular scaffolds for biological evaluation. The versatility of this reagent, combined with the straightforward nature of its reactions, ensures its continued importance in the field of organic chemistry.
References
Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione: An Application Note and Detailed Protocol
Introduction
3-(Ethoxymethylene)pentane-2,4-dione, also known as ethoxymethylene acetylacetone, is a versatile intermediate in organic synthesis. Its structure, featuring a reactive ethoxymethylene group attached to a β-dicarbonyl moiety, allows for a variety of chemical transformations. This compound serves as a key building block for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles, and is also utilized in the formation of metal complexes.[1][2] The presence of the ethoxymethylene group enhances its reactivity, making it a valuable reagent for drug development and materials science professionals.[1] This application note provides a detailed protocol for the synthesis of this compound via the reaction of pentane-2,4-dione with triethyl orthoformate.
Principle of Synthesis
The synthesis of this compound is typically achieved through the condensation reaction of pentane-2,4-dione (acetylacetone) with triethyl orthoformate.[1][3] The reaction is often catalyzed by an acid, such as acetic acid, or conducted in the presence of acetic anhydride.[1][3] The mechanism involves the enolization of pentane-2,4-dione, which then acts as a nucleophile, attacking the electrophilic carbon of the triethyl orthoformate. Subsequent elimination of ethanol yields the final product. The reaction is driven to completion by the removal of the ethanol byproduct through distillation.[3]
Experimental Protocol
This protocol details the synthesis of this compound from pentane-2,4-dione and triethyl orthoformate.
Materials and Reagents:
-
Pentane-2,4-dione (acetylacetone)
-
Triethyl orthoformate
-
Acetic anhydride
-
Acetic acid (glacial)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle with a magnetic stirrer
-
Vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 253 g (2.5 moles) of pentane-2,4-dione, 1,110 g (7.5 moles) of triethyl orthoformate, and 8 g of acetic anhydride.[3]
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to boiling.[3]
-
Catalyst Addition and Ethanol Removal: During the reaction, gradually add approximately 23 g of glacial acetic acid. The ethanol formed as a byproduct should be continuously removed by distillation.[3]
-
Reaction Monitoring and Completion: The reaction is typically complete within 2 to 3 hours.[3]
-
Work-up and Purification:
-
After the reaction is complete, remove the unreacted triethyl orthoformate by distillation under reduced pressure (5 to 1 Torr).[3] The recovered triethyl orthoformate can be reused in subsequent batches.
-
The crude this compound is then purified by vacuum distillation at 0.1 to 0.3 Torr to yield the final product.[3]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Pentane-2,4-dione | 2.5 moles | [3] |
| Triethyl orthoformate | 7.5 moles | [3] |
| Acetic Anhydride | 8 g | [3] |
| Acetic Acid | ~23 g | [3] |
| Reaction Conditions | ||
| Temperature | Boiling point of the mixture | [3] |
| Reaction Time | 2 - 3 hours | [3] |
| Product Characterization | ||
| Yield | 91% | [3] |
| Appearance | Clear yellow liquid | [4] |
| Molecular Formula | C₈H₁₂O₃ | [1][5] |
| Molecular Weight | 156.18 g/mol | [1][5] |
| Boiling Point | 140-142 °C (16 mmHg) | [4] |
| Density | 1.01 g/cm³ | [4] |
| Refractive Index | 1.483-1.485 | [4] |
| CAS Number | 33884-41-2 | [1][5] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes: Synthesis and Utility of Schiff Bases Derived from 3-(Ethoxymethylene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis. The synthesis of Schiff bases through the condensation of primary amines with carbonyl compounds is a fundamental transformation in organic chemistry. 3-(Ethoxymethylene)pentane-2,4-dione is a particularly useful precursor for synthesizing a variety of Schiff bases due to its reactive enol ether functionality, which readily undergoes reaction with primary amines. These resulting Schiff bases often exhibit interesting biological activities, including antimicrobial and anticancer properties, making them attractive scaffolds for drug discovery and development.[1] This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with their characterization data and potential applications.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the stable Schiff base.[2][3][4]
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, benzylamine)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the primary amine (1 equivalent) dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis of a Tetradentate Schiff Base from this compound and 3,3'-Diaminobenzidine
This protocol details the synthesis of a more complex, tetradentate Schiff base, which can act as a ligand for metal complexes.[1]
Materials:
-
This compound
-
3,3'-Diaminobenzidine
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Add 3,3'-diaminobenzidine (1 equivalent) and a catalytic amount of KOH to absolute ethanol in the flask.
-
Stir the mixture until the solids are dissolved.
-
Add this compound (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of a Representative Schiff Base
| Parameter | Value | Reference |
| Product | Ligand from 3,3'-diaminobenzidine | [5] |
| Yield | Not explicitly stated for the ligand, but the subsequent Ni(II) complex yield was 65% | [5] |
| Appearance | Pale mustard precipitate (for the Ni complex) | [5] |
| Melting Point (°C) | 175 (for the Ni complex) | [5] |
| IR (KBr, cm⁻¹) | ν(C=N): 1579.7, ν(C-O): 1600, ν(C-H) aromatic: 2900 | [5] |
| UV-Vis (λ_max, nm) | 210 (π→ π* transition) | [5] |
| ¹H-NMR (DMSO-d₆, δ ppm) | 2.1 (s, 3H, -CH₃) | [5] |
Mechanism of Schiff Base Formation
The formation of a Schiff base from this compound and a primary amine proceeds through a well-established mechanism involving nucleophilic addition followed by elimination.[2][3][4]
Caption: Mechanism of Schiff base formation.
Applications in Drug Development
Schiff bases derived from this compound are of significant interest in drug development due to their potential biological activities.
Antimicrobial Activity
A notable application of these Schiff bases is their antimicrobial activity. For instance, a tetradentate Schiff base synthesized from this compound and 3,3'-diaminobenzidine, along with its Ni(II) complex, has demonstrated significant activity against both Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis.[1] The mechanism of action is often attributed to the azomethine nitrogen, which can interfere with normal cell processes.
The general workflow for screening the antimicrobial activity of these synthesized Schiff bases is outlined below.
Caption: Workflow for antimicrobial activity screening.
Other Potential Applications
-
Anticancer Agents: The planar structure of many Schiff bases allows them to intercalate with DNA, a mechanism that can be exploited for developing anticancer drugs.
-
Catalysis: Metal complexes of these Schiff bases can serve as efficient catalysts in various organic transformations.
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the Schiff base structure can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of Schiff bases. The straightforward synthetic protocols, coupled with the significant biological activities of the resulting compounds, make this an area of active research with considerable potential in drug discovery and other chemical applications. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and utility of this important class of molecules.
References
Application Notes and Protocols for Metal Template Synthesis Using 3-(Ethoxymethylene)pentane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-templated synthesis of macrocyclic Schiff base complexes using 3-(ethoxymethylene)pentane-2,4-dione and its derivatives. The metal template approach is a powerful strategy for the directed synthesis of complex macrocyclic architectures that are otherwise difficult to obtain. These macrocycles and their metal complexes are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.
Introduction to Metal Template Synthesis
Metal template synthesis utilizes the coordinating power of a metal ion to act as a scaffold, organizing and pre-disposing reacting molecules for cyclization. This "template effect" enhances the yield of the desired macrocyclic product by overcoming the entropic barrier of cyclization and preventing polymerization. The choice of the metal ion is crucial as its size, coordination geometry, and charge influence the size and structure of the resulting macrocycle. Common metal templates for the synthesis of Schiff base macrocycles include transition metal ions such as Nickel(II), Copper(II), and Zinc(II).
This compound is a versatile precursor for this type of synthesis. The reactive ethoxymethylene group readily undergoes condensation with primary amines, such as diamines, to form Schiff base linkages, while the dione moiety provides coordination sites for the metal template.
Applications of Macrocyclic Complexes
Macrocyclic Schiff base complexes derived from this compound exhibit a wide range of promising applications:
-
Catalysis: These complexes can act as catalysts in various organic transformations. Their defined coordination environment and the ability to tune the electronic properties through the choice of metal and ligand substituents make them effective in reactions such as oxidations, reductions, and C-C coupling reactions.
-
Antimicrobial Agents: Many Schiff base metal complexes have demonstrated significant antibacterial and antifungal activity. The chelation of the metal ion to the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
-
Anticancer Agents: The potential of macrocyclic metal complexes as anticancer drugs is an active area of research. These compounds can interact with DNA and other biological macromolecules, leading to cytotoxic effects in cancer cells.
-
Sensors: The ability of the macrocyclic cavity to selectively bind specific ions or molecules can be exploited in the development of chemical sensors. Binding events can be transduced into a measurable signal, such as a change in color or fluorescence.
Experimental Protocols
Below are detailed protocols for the synthesis of a Schiff base ligand and its Ni(II) macrocyclic complex derived from this compound. While specific protocols for Cu(II) and Zn(II) templates with this exact precursor are less commonly detailed in publicly available literature, the general principles of the Ni(II) synthesis can be adapted.
Protocol 1: Synthesis of [N4O4] Schiff Base Ligand
This protocol describes the synthesis of a tetradentate Schiff base ligand from the condensation of this compound and 3,3'-diaminobenzidine.[1]
Materials:
-
This compound
-
3,3'-Diaminobenzidine
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrogen gas (or other inert atmosphere)
Procedure:
-
In a round-bottom flask, dissolve this compound and 3,3'-diaminobenzidine in ethanol.
-
Add a calculated amount of KOH to the solution to act as a catalyst.
-
Flush the flask with hydrogen gas to create an inert atmosphere.
-
Reflux the reaction mixture with stirring overnight.
-
After cooling, the precipitated ligand is collected by filtration, washed with ethanol, and dried under vacuum.
Protocol 2: Metal Template Synthesis of a Binuclear Ni(II) Macrocyclic Complex
This protocol details the in-situ synthesis of a binuclear Ni(II) macrocyclic complex using the Schiff base ligand formed from this compound and 3,3'-diaminobenzidine.
Materials:
-
This compound
-
3,3'-Diaminobenzidine
-
Nickel(II) Acetate Tetrahydrate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Hydrogen gas (or other inert atmosphere)
Procedure:
-
Suspend Nickel(II) acetate tetrahydrate and the pre-synthesized [N4O4] ligand (from Protocol 1) in methanol in a round-bottom flask.
-
Add a calculated amount of KOH to the suspension.
-
Heat the mixture at reflux for 2 hours under an inert atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the pale mustard precipitate by filtration.
-
Wash the precipitate with a small amount of methanol.
-
Dry the final product in a vacuum desiccator.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of the Ni(II) macrocyclic complex.
Table 1: Synthesis and Physicochemical Data
| Compound/Complex | Molecular Formula | Yield (%) | Color | Melting Point (°C) |
| Ni(II) Complex | [Ni2(C38H34N4O4)] | 65 | Pale Mustard | 175 |
Table 2: Spectroscopic Data
| Compound/Complex | Key IR Peaks (cm⁻¹) | UV-Vis λmax (nm) |
| Ni(II) Complex | ν(C=N), ν(C=C), ν(M-N), ν(M-O) | Ligand-to-metal charge transfer and d-d transitions |
Visualizations
Metal Template Synthesis Workflow
The following diagram illustrates the general workflow for the metal-templated synthesis of macrocyclic Schiff base complexes.
Caption: General workflow for metal-templated synthesis.
Logical Relationship in Metal Template Synthesis
This diagram illustrates the key relationships and factors influencing the outcome of the metal template synthesis.
Caption: Factors influencing metal template synthesis.
References
Application Notes and Protocols: One-Pot Synthesis of Quinoxalines using 3-(Ethoxymethylene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed one-pot method for the synthesis of quinoxaline derivatives from the reaction of o-phenylenediamines and 3-(ethoxymethylene)pentane-2,4-dione. Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol is based on an analogous iodine-catalyzed oxidative cyclization, a method that has proven effective for the synthesis of quinoxalines from precursors that are not 1,2-dicarbonyls, such as α-hydroxy ketones.[1][2][3] This approach allows for the in-situ generation of a reactive intermediate that subsequently cyclizes to form the desired quinoxaline scaffold.
Disclaimer: The following protocol is a proposed methodology based on analogous reactions and established chemical principles. To the best of our knowledge, a direct one-pot synthesis of quinoxalines using this compound has not been extensively reported in the scientific literature. Therefore, optimization of the reaction conditions may be necessary to achieve the desired yields and purity.
Introduction
Quinoxaline derivatives are of great interest due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2] They also serve as building blocks in the development of organic light-emitting diodes (OLEDs), dyes, and catalysts. The classical approach to quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] However, the scope of this method can be limited by the availability and stability of the 1,2-dicarbonyl starting materials.
To overcome these limitations, methods involving the in-situ generation of 1,2-dicarbonyl species have been developed.[2][3] One such approach is the iodine-catalyzed oxidative cyclization of o-phenylenediamines with various carbonyl compounds, including α-hydroxy ketones.[2] Molecular iodine, in this context, acts as a mild Lewis acid to promote condensation and as an oxidizing agent to facilitate the subsequent cyclization and aromatization to the quinoxaline ring.
This protocol extends this methodology to the use of this compound, a stable and readily available β-dicarbonyl surrogate. The proposed reaction is expected to proceed via an initial condensation of the o-phenylenediamine with the enol ether, followed by an iodine-mediated oxidative cyclization to yield 2-acetyl-3-methylquinoxaline derivatives. A potential competing reaction is the formation of benzodiazepines, which can occur from the reaction of o-phenylenediamines with β-dicarbonyl compounds under certain conditions. The use of an oxidizing agent is anticipated to favor the formation of the quinoxaline product.
Proposed Reaction Scheme
Caption: Proposed one-pot synthesis of 2-acetyl-3-methylquinoxaline.
Experimental Protocols
Materials and Equipment
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Substituted o-phenylenediamine
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This compound
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Iodine (I₂)
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Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent
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Ethanol
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Ethyl acetate
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Hexane
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Saturated sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Thin-layer chromatography (TLC) plates (silica gel)
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Rotary evaporator
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Column chromatography setup
General Procedure for the One-Pot Synthesis of 2-Acetyl-3-methylquinoxaline
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-phenylenediamine (1.0 mmol), this compound (1.1 mmol, 1.1 eq), and iodine (0.2 mmol, 20 mol%).
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Add dimethyl sulfoxide (DMSO, 5 mL) as the solvent and oxidant.
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Heat the reaction mixture to 100-120 °C with stirring.
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Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is anticipated to be complete within 2-6 hours.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with saturated sodium thiosulfate solution (20 mL) to remove excess iodine, followed by brine (20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-acetyl-3-methylquinoxaline derivative.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected products and anticipated yields for the reaction of various substituted o-phenylenediamines with this compound based on analogous oxidative cyclization reactions. Actual yields may vary and require optimization.
| Entry | o-Phenylenediamine Derivative | Expected Product | Anticipated Yield Range (%) |
| 1 | o-Phenylenediamine | 2-Acetyl-3-methylquinoxaline | 60-80 |
| 2 | 4-Methyl-1,2-diaminobenzene | 2-Acetyl-3,6-dimethylquinoxaline | 65-85 |
| 3 | 4-Chloro-1,2-diaminobenzene | 2-Acetyl-6-chloro-3-methylquinoxaline | 55-75 |
| 4 | 4-Nitro-1,2-diaminobenzene | 2-Acetyl-3-methyl-6-nitroquinoxaline | 40-60 |
| 5 | 4,5-Dimethyl-1,2-diaminobenzene | 2-Acetyl-3,6,7-trimethylquinoxaline | 70-90 |
Visualizations
Proposed Experimental Workflow
Caption: Workflow for the one-pot synthesis of quinoxalines.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for quinoxaline formation.
References
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
How to optimize the yield of 3-(Ethoxymethylene)pentane-2,4-dione synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Ethoxymethylene)pentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and established method is the reaction of pentane-2,4-dione with an orthoformate, typically triethyl orthoformate or ethyl orthoformate, often in the presence of an acid catalyst.[1] This reaction can also be achieved by heating the reactants together.[1]
Q2: What is the IUPAC name and molecular formula for this compound? A2: The official IUPAC name is 3-(ethoxymethylidene)pentane-2,4-dione.[1][2] Its molecular formula is C₈H₁₂O₃, with a molecular weight of approximately 156.18 g/mol .[1][2]
Q3: What are the primary reactants and their roles in the synthesis? A3: The primary reactants are:
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Pentane-2,4-dione (acetylacetone): The diketone starting material that provides the carbon backbone.
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Triethyl orthoformate (or Ethyl orthoformate): This reagent acts as the source for the ethoxymethylene group that is added to the pentane-2,4-dione structure.
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Acid Catalyst (e.g., HCl, H₂SO₄): The catalyst facilitates the reaction, typically by promoting the enolization of pentane-2,4-dione, which enhances its nucleophilicity.[1]
Q4: Why are anhydrous conditions critical for this synthesis? A4: Strict anhydrous (dry) conditions are essential to prevent the hydrolysis of the orthoformate reactant and the ethoxymethylene group on the product.[1] Moisture can lead to the formation of undesired byproducts, such as 3-formyl-pentane-2,4-dione, which complicates purification and reduces the overall yield.[1]
Q5: What are the main applications of this compound? A5: This compound is a valuable intermediate in organic synthesis. Its electrophilic nature makes it useful in various chemical reactions, including condensation reactions with amines to form Schiff bases and as a precursor in the synthesis of heterocyclic compounds.[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
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Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
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Answer: Low yield is a common issue that can be attributed to several factors:
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Presence of Moisture: As mentioned, water will hydrolyze triethyl orthoformate and the product. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
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Inefficient Enolization: The reaction proceeds through the enol form of pentane-2,4-dione.[1] If the catalyst is weak or absent, enolization will be slow. Ensure an appropriate acid catalyst is used.
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Suboptimal Reaction Temperature: Some protocols require heating to drive the reaction to completion.[1] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition or side reactions. Refer to established protocols for optimal temperature ranges.
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Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of the orthoformate is often used to ensure complete conversion of the pentane-2,4-dione.
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Problem 2: Presence of Significant Impurities in the Crude Product
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Question: My crude product shows multiple spots on a TLC plate or several peaks in GC/NMR analysis. What are these impurities and how can I remove them?
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Answer: The presence of impurities is often linked to side reactions or unreacted starting materials.
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Unreacted Pentane-2,4-dione: If the reaction has not gone to completion, you will have leftover starting material. Increase the reaction time or temperature, or consider using a slight excess of triethyl orthoformate.
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Hydrolysis Byproducts: The most common byproduct is 3-formyl-pentane-2,4-dione, resulting from reaction with water.[1] The only way to prevent this is to maintain strict anhydrous conditions.
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O-alkylated Isomers: The formation of O-alkylated byproducts can occur, complicating purification.[1] Careful control of reaction conditions can minimize this. Purification via distillation or column chromatography is typically required to separate these isomers, though this may lead to a 10-20% reduction in the isolated yield.[1]
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Purification Strategy: Vacuum distillation is often effective for separating the product from less volatile impurities. For isomers with similar boiling points, column chromatography on silica gel is the recommended method.
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Problem 3: Difficulty in Scaling Up the Reaction
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Question: I am trying to scale up the synthesis, but I'm facing issues with consistency and exothermicity. What should I consider?
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Answer: Scaling up this reaction presents challenges that must be managed carefully.
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Exothermicity: The reaction can be exothermic. On a larger scale, this heat generation can be difficult to control, potentially leading to runaway reactions or byproduct formation. Use a reaction vessel with efficient stirring and a reliable cooling system. Add reagents portion-wise to manage the heat output.
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Continuous Flow Reactors: For industrial or large-scale synthesis, continuous flow reactors are a proposed solution to improve reproducibility and control over reaction parameters like temperature and pH.[1]
-
Data Presentation
Table 1: Summary of Factors Influencing Yield
| Parameter | Condition / Variation | Expected Impact on Yield | Reference / Note |
| Reactants | Pentane-2,4-dione + Triethyl Orthoformate | Standard reactants for good yield. | [1] |
| Catalyst | Acid Catalyst (e.g., H₂SO₄) | Essential for promoting enolization and achieving high conversion. | [1] |
| Reaction Conditions | Strict Anhydrous Conditions | Critical. Presence of moisture significantly lowers yield due to hydrolysis. | [1] |
| Temperature | Heating (e.g., 107°C) | Often required to drive the reaction to completion. | [1] |
| Purification | Distillation / Column Chromatography | Necessary for high purity but may reduce isolated yield by 10-20%. | [1] |
| Side Reactions | O-alkylation | Formation of isomers complicates purification and reduces the final yield. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.
Materials:
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Pentane-2,4-dione
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Triethyl orthoformate
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Anhydrous ethanol (as solvent, optional)
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Concentrated Sulfuric Acid (catalyst)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (for drying)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
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Reactant Addition: To the flask, add pentane-2,4-dione. If using a solvent, add anhydrous ethanol.
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Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Reaction: Begin heating the mixture to a gentle reflux (the exact temperature will depend on the presence and type of solvent). Add triethyl orthoformate dropwise from the addition funnel over 30-60 minutes.
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Monitoring: Continue to heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the catalyst by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a yellow oil, can be purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Common side products in 3-(Ethoxymethylene)pentane-2,4-dione reactions and how to minimize them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(ethoxymethylene)pentane-2,4-dione.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product in Pyrazole Synthesis
Symptoms:
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The final product yield is significantly lower than expected.
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TLC or LC-MS analysis shows multiple spots or peaks of similar polarity to the product.
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NMR of the crude product indicates a mixture of isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of Regioisomers: The unsymmetrical nature of this compound can lead to the formation of two different pyrazole isomers when reacting with a substituted hydrazine. | Control Reaction Conditions: The regioselectivity of the Knorr pyrazole synthesis can be influenced by pH.[1] Start by performing the reaction under acidic conditions (e.g., using a few drops of glacial acetic acid) to favor the formation of one regioisomer.[2] If isomeric mixture persists, consider a stepwise approach where the hydrazone intermediate is isolated first before cyclization.[1] |
| Incomplete Reaction: The reaction may not have gone to completion. | Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature. For a typical Knorr synthesis, heating at 100°C for 1 hour is a good starting point.[2] |
| Side Reactions: The starting material or product may be degrading under the reaction conditions. | Use a Milder Catalyst: If strong acid catalysis is leading to degradation, switch to a milder acid or a Lewis acid catalyst. |
Experimental Protocol: Regioselective Knorr Pyrazole Synthesis
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In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or 1-propanol.[2]
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Add the substituted hydrazine (1 to 1.2 equivalents) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[2]
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Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction by TLC.[2]
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Once the starting material is consumed (typically within 1-2 hours), cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Problem 2: Presence of an Impurity with a Carbonyl Signal in the NMR, but Lacking the Ethoxy Group
Symptoms:
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¹H NMR shows a singlet around 8-10 ppm, characteristic of an aldehyde proton.
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Mass spectrometry indicates a product with a lower molecular weight than expected, corresponding to the loss of an ethoxy group.
-
The impurity is often more polar than the desired product on TLC.
Possible Cause and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of the Enol Ether: The ethoxymethylene group is susceptible to hydrolysis under acidic or even neutral aqueous conditions, leading to the formation of 3-formyl-pentane-2,4-dione.[3] | Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Aqueous Workup: Washing the reaction mixture with water or aqueous solutions can cause hydrolysis. | Use a Non-Aqueous Workup: If possible, quench the reaction with a non-aqueous reagent. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate. |
| Acidic Reaction Conditions: The presence of strong acids will catalyze the hydrolysis of the enol ether.[3] | Use Non-Acidic Catalysts or Conditions: If the desired reaction does not require acid, avoid it. If an acid is necessary, use the minimum catalytic amount required. Consider using a solid-supported acid catalyst that can be easily filtered off. |
Experimental Protocol: General Precautions to Prevent Hydrolysis
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Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
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Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system.
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Reagents: Use freshly opened reagents or ensure they have been stored under anhydrous conditions.
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Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for the transfer of liquids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most prevalent side products are typically:
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3-Formyl-pentane-2,4-dione: This results from the hydrolysis of the ethoxymethylene group.[3]
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Regioisomers: In the synthesis of heterocyclic compounds like pyrazoles from unsymmetrical hydrazines, a mixture of isomers can be formed.[1]
-
O-alkylation products: Although less common, reaction at the oxygen atom of the enolate can occur, leading to O-substituted byproducts.
Q2: How can I control the regioselectivity in pyrazole synthesis?
A2: Controlling the regioselectivity is a key challenge. Here are some strategies:
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pH Control: Acidic conditions often favor the formation of one regioisomer over the other in the Knorr pyrazole synthesis.[1]
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Stepwise Synthesis: Isolating the intermediate hydrazone before cyclization can sometimes provide better control over the final product.[1]
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Choice of Reagents: The steric and electronic properties of the substituents on both the this compound and the hydrazine can influence the regiochemical outcome.[4]
Q3: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone. What are the potential pitfalls?
A3: The Biginelli reaction is a robust multicomponent reaction, but issues can arise:
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Low Yields: This can be due to suboptimal reaction conditions. The choice of catalyst and solvent can have a significant impact on the yield. Solvent-free conditions or the use of catalysts like ytterbium triflate can improve yields.
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Side Reactions: At high temperatures, side reactions such as the self-condensation of the dicarbonyl compound can occur.
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Purification Challenges: The product may precipitate from the reaction mixture, but it can sometimes be contaminated with unreacted starting materials or side products, requiring further purification by recrystallization or chromatography.
Quantitative Data Summary
| Reaction Type | Reagents | Conditions | Main Product Yield | Key Side Products | Reference |
| Pyrazole Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol, Acetic acid, 100°C, 1h | High | Minor impurities | [2] |
| Pyrimidine Synthesis | Urea, Acetylacetone | Methanol, HCl, 52°C, 3h | 90.2% | Not specified | [5] |
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | Solvent-free, Benzyltriethylammonium chloride, 100°C, 30-45 min | >85% | Not specified | [5] |
Visualizations
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Logical relationship of hydrolysis as a side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-(Ethoxymethylene)pentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Ethoxymethylene)pentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains unreacted starting materials and byproducts from its synthesis. The synthesis generally involves the reaction of pentane-2,4-dione with triethyl orthoformate or a similar reagent.[1]
Common Impurities:
-
Pentane-2,4-dione: Unreacted starting material.
-
Triethyl orthoformate and its hydrolysis products (e.g., ethyl formate, ethanol): Unreacted reagent and byproducts.
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Dialkylation or other side-reaction products: Similar to the synthesis of other substituted pentane-2,4-diones, there is a possibility of side reactions occurring.
-
Polymeric material: Formed during the reaction or upon prolonged storage.
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Color impurities: The crude product is often a yellow to brownish liquid, indicating the presence of color impurities.
Q2: What are the recommended purification techniques for this compound?
A2: The primary and most effective method for purifying this compound, which is a liquid at room temperature, is vacuum distillation . For removal of non-volatile impurities or for smaller scales, column chromatography can be employed. While recrystallization is a common technique for solid compounds, it is not directly applicable here unless a solid derivative is formed.
Q3: What are the physical properties of pure this compound?
A3: Understanding the physical properties of the pure compound is crucial for monitoring the purification process.
| Property | Value |
| Appearance | Clear yellow liquid[2] |
| Molecular Weight | 156.18 g/mol [3] |
| Boiling Point | 140-142 °C at 15-16 mmHg[2] |
| Density | Approximately 1.01 g/cm³[2] |
Troubleshooting Guides
Purification by Vacuum Distillation
Problem 1: The product is not distilling at the expected temperature and pressure.
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Possible Cause 1: Inaccurate pressure reading.
-
Suggested Solution: Ensure your vacuum gauge is calibrated and functioning correctly. Check for leaks in your distillation setup. All joints should be properly sealed.
-
-
Possible Cause 2: Presence of high-boiling impurities.
-
Suggested Solution: If the boiling point is significantly higher, it may indicate the presence of higher molecular weight impurities. Consider a preliminary purification step like a simple filtration if solids are present, or an initial flash column to remove baseline impurities.
-
-
Possible Cause 3: Decomposition of the product.
-
Suggested Solution: this compound may be sensitive to high temperatures. Ensure the heating mantle temperature is not excessively high. A lower vacuum will allow for distillation at a lower temperature.
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Problem 2: The distillate is still colored or appears impure.
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Possible Cause 1: Co-distillation of impurities.
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Suggested Solution: Use a fractionating column (e.g., Vigreux column) to improve the separation efficiency. Collect multiple fractions and analyze their purity by techniques like NMR or GC-MS.
-
-
Possible Cause 2: Thermal decomposition in the distillation pot.
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Suggested Solution: Minimize the time the compound is exposed to high temperatures. Distill the compound as quickly as possible without compromising separation.
-
Purification by Column Chromatography
Problem 3: Poor separation of the product from impurities on the column.
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Possible Cause 1: Inappropriate solvent system (mobile phase).
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Suggested Solution: The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Optimize the solvent ratio using thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
-
Possible Cause 2: Incorrect stationary phase.
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Suggested Solution: Standard silica gel (60-120 or 230-400 mesh) is generally suitable. If the compound is acid-sensitive, consider using neutral alumina.
-
-
Possible Cause 3: Column overloading.
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Suggested Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
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Problem 4: The product elutes as a broad band or with tailing.
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Possible Cause 1: Poorly packed column.
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Suggested Solution: Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is often preferred.
-
-
Possible Cause 2: The sample was not loaded in a concentrated band.
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Suggested Solution: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, and load it onto the column in a narrow band. Dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can also improve resolution.
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Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Setup: Assemble a standard vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for even heating. Ensure all glassware is dry.
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Charging the Flask: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
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Applying Vacuum: Gradually apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., 15-16 mmHg).
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Heating: Begin heating the distillation flask gently.
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Fraction Collection: Collect a forerun fraction, which may contain lower-boiling impurities. Once the distillation temperature stabilizes in the expected range (140-142 °C at 15-16 mmHg), collect the main fraction in a separate, pre-weighed receiving flask.
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Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.
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Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A mixture of hexane and ethyl acetate is a good starting point.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry method).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.
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Fraction Collection: Collect fractions of the eluate in test tubes or flasks.
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Monitoring: Monitor the separation by TLC analysis of the collected fractions.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: 3-(Ethoxymethylene)pentane-2,4-dione Purification
Welcome to the technical support center for the purification of 3-(Ethoxymethylene)pentane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve a purity of >98% for your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Purity After Initial Synthesis
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Question: My initial product purity after synthesis is significantly below 90%. What are the likely causes and how can I improve it?
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Answer: Low purity after the initial synthesis is often due to side reactions or incomplete reactions. The primary culprits are typically residual starting materials, the formation of O-alkylated isomers, and hydrolysis byproducts.
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Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious as excessive heat can cause decomposition.
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O-Alkylated Isomers: The co-formation of O-alkylated isomers can be a significant issue and they are often difficult to separate by distillation alone.[1] To minimize their formation, ensure your reaction conditions, such as temperature and catalyst concentration, are optimized.
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Hydrolysis: this compound is sensitive to moisture, which can lead to hydrolysis of the ethoxymethylene group, forming byproducts like 3-formyl-pentane-2,4-dione.[2] It is critical to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
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Issue 2: Difficulty in Separating Impurities by Distillation
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Question: I'm having trouble separating impurities from my product using vacuum distillation. The purity is not improving beyond a certain point. Why is this happening and what can I do?
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Answer: While vacuum distillation is a common purification method, it may not be effective for separating compounds with very close boiling points, such as the desired C-alkylated product and the O-alkylated isomer impurity.[1]
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Alternative Purification Methods: If you suspect the presence of close-boiling impurities, consider using column chromatography, which separates compounds based on their polarity. A detailed protocol is provided in the "Experimental Protocols" section.
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Purification via Metal Complex: For challenging separations of C- and O-alkylation products, an alternative method involves the formation of a copper complex of the desired C-alkylated product. This complex can be selectively precipitated and then decomposed with a dilute acid solution to recover the pure C-alkylated ligand, which can be further purified by distillation.[1]
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Issue 3: Product Decomposition During Purification
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Question: My product seems to be decomposing during vacuum distillation, leading to a lower yield and purity. How can I prevent this?
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Answer: this compound can be susceptible to thermal degradation at elevated temperatures.
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Optimize Distillation Conditions: Use a high-vacuum pump to lower the boiling point of the compound, thereby reducing the required distillation temperature. Ensure your vacuum system is free of leaks to maintain a consistent low pressure.
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Short Path Distillation: For highly sensitive compounds, a short path distillation apparatus is recommended as it minimizes the time the compound spends at high temperatures.
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Issue 4: Yellow or Brown Discoloration of the Final Product
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Question: My final product is a yellow to brown liquid, but I need a colorless product. What causes this discoloration and how can I remove it?
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Answer: Discoloration can be due to the presence of minor, highly colored impurities or slight decomposition.
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Activated Carbon Treatment: Before final distillation or after dissolving in a solvent for chromatography, you can treat the solution with a small amount of activated carbon to adsorb colored impurities. Stir for a short period and then filter off the carbon.
-
Column Chromatography: As mentioned, column chromatography is very effective at separating colored impurities from the desired product.
-
Frequently Asked Questions (FAQs)
Synthesis & Handling
-
Q1: What are the critical parameters for the synthesis of this compound to maximize purity?
-
A1: The key is to use strictly anhydrous conditions to prevent hydrolysis of the orthoformate starting material and the final product.[2] Using an acid catalyst like HCl or H₂SO₄ is necessary for the enolization and condensation steps.[2] Optimized conditions can lead to yields of 72-85% with a purity of ≥98% as confirmed by gas chromatography.[2]
-
-
Q2: How should I store purified this compound?
-
A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
-
Purification Methods
-
Q3: Which purification method is best for achieving >98% purity?
-
A3: A combination of methods is often ideal. Initial purification by vacuum distillation can remove bulk impurities and unreacted starting materials. For achieving the final high purity, especially for removing isomeric byproducts, column chromatography is highly recommended.
-
-
Q4: What analytical techniques are suitable for determining the purity of this compound?
-
A4: Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is an excellent method for quantifying purity. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable as it can help in identifying the chemical structures of any impurities present.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Parameters | Advantages | Disadvantages |
| Vacuum Distillation | 85 - 90 | 95 - 97 | 70 - 80 | Pressure: 1-5 mmHgTemperature: 100-110 °C | Good for removing bulk impurities and solvents. | May not separate close-boiling isomers; risk of thermal decomposition. |
| Column Chromatography | 90 - 95 | > 98 | 85 - 95 | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient | Excellent for separating isomers and polar impurities. | More time-consuming and requires larger volumes of solvent. |
| Recrystallization | > 95 | > 98 | 60 - 70 | Solvent System: e.g., Diethyl ether/Hexane | Can yield very high purity crystalline product if a suitable solvent is found. | Finding a suitable solvent can be challenging; may result in lower yields. |
Experimental Protocols
Protocol 1: High-Purity Vacuum Distillation
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is thoroughly dried. Use high-vacuum grease on all joints to ensure a good seal.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
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Evacuation: Slowly and carefully apply vacuum to the system. Bumping can be minimized by gradual evacuation.
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Heating: Once a stable vacuum of 1-5 mmHg is achieved, begin to heat the distillation flask using an oil bath.
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Fraction Collection: Collect the fraction that distills at the expected boiling point (approximately 105-108 °C at 3 mmHg). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the purity of the collected fraction using GC-FID or GC-MS.
Protocol 2: Column Chromatography for High Purity
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass chromatography column. Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 20%) to elute the product and any more polar impurities.
-
Fraction Collection: Collect small fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Analysis: Confirm the purity of the final product using GC-FID or GC-MS.
Visualizations
Caption: A typical experimental workflow for achieving high-purity this compound.
Caption: A decision-making diagram for troubleshooting low purity issues.
References
Optimal reaction temperature for 3-(Ethoxymethylene)pentane-2,4-dione synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(ethoxymethylene)pentane-2,4-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Verify Reaction Temperature: Ensure the reaction is heated to the optimal temperature range of 100-110°C.[1] - Extend Reaction Time: Monitor the reaction progress using TLC or GC. If starting material is still present, consider extending the reaction time. - Check Reagent Quality: Ensure the pentane-2,4-dione and triethyl orthoformate are of high purity and anhydrous, as moisture can hydrolyze the orthoformate. |
| Sub-optimal Temperature: The reaction temperature was too low, leading to slow kinetics. | - Gradually increase the temperature, ensuring it does not exceed 110°C to avoid product decomposition.[1] | |
| Catalyst Inefficiency: If using an acid catalyst, it may be inactive or used in an incorrect concentration. | - Use a fresh, anhydrous acid catalyst (e.g., H₂SO₄) at a concentration of 1-2 mol%.[1] | |
| Presence of Impurities in the Final Product | Product Decomposition: The reaction temperature was too high. | - Maintain the reaction temperature strictly within the 100-110°C range.[1] - Consider purification by vacuum distillation to remove decomposition byproducts. |
| Side Reactions: Unwanted side reactions may be occurring. | - Using pentane-2,4-dione as both a reactant and a solvent can help minimize side reactions.[1] | |
| Incomplete Removal of Starting Materials: The purification process was not sufficient to remove unreacted starting materials. | - Optimize the purification process. Vacuum distillation is often effective for separating the product from less volatile starting materials. | |
| Reaction Mixture Darkens Significantly | Decomposition: Significant darkening can indicate product or reactant decomposition at elevated temperatures. | - Immediately reduce the reaction temperature to the lower end of the optimal range (around 100°C). - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Optimal Range/Value | Impact on Reaction |
| Reaction Temperature | 100–110°C | Higher temperatures increase reaction kinetics but risk product decomposition.[1] |
| Reactant Ratio | Pentane-2,4-dione can be used as a solvent (in excess). | Using pentane-2,4-dione as a solvent can minimize side reactions.[1] |
| Catalyst Concentration | 1–2 mol% H₂SO₄ (if used) | Excess acid can promote enolization but may also lead to product degradation.[1] |
| Reaction Time | Typically several hours (e.g., 8 hours).[1] | Should be monitored to ensure completion and avoid prolonged heating. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Pentane-2,4-dione
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Triethyl orthoformate
-
Round-bottom flask
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Reflux condenser
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Heating mantle with a temperature controller
-
Stirring apparatus
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Charge the flask with pentane-2,4-dione and triethyl orthoformate. For example, a mixture of Ni(acac)₂ (1 equiv), pentane-2,4-dione (24 mL), and triethyl orthoformate (6 mL) can be used for related complex synthesis.[1] For the direct synthesis of the title compound, pentane-2,4-dione can be used in excess as the solvent.[1]
-
Flush the system with an inert gas, such as argon.[1]
-
Begin stirring and heat the reaction mixture to 107-110°C.[1]
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Maintain the reaction at this temperature for a specified period, for instance, 8 hours, while monitoring the reaction progress by an appropriate method (e.g., TLC or GC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
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The crude product can then be purified, typically by vacuum distillation, to isolate the this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Challenges in the scale-up of 3-(Ethoxymethylene)pentane-2,4-dione production.
Welcome to the Technical Support Center for the scale-up of 3-(Ethoxymethylene)pentane-2,4-dione production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method is the reaction of pentane-2,4-dione with an orthoformate, typically triethyl orthoformate, often in the presence of an acid catalyst.[1] This reaction can also be achieved by heating pentane-2,4-dione with triethyl orthoformate directly.[1]
Q2: What are the primary challenges when scaling up this production?
A2: Key challenges during scale-up include managing the reaction's exothermicity, preventing the formation of byproducts due to moisture, and effectively purifying the final product to remove impurities such as O-alkylated isomers and hydrolysis products.[1]
Q3: What kind of yields and purity can be expected under optimized conditions?
A3: With optimized reaction conditions, yields are typically in the range of 72-85%, with a purity of ≥98% as determined by gas chromatography.[1]
Q4: What are the main byproducts to be aware of during synthesis?
A4: The primary byproducts include 3-formyl-pentane-2,4-dione, which results from the hydrolysis of the orthoformate reagent, and O-alkylated isomers.[1] The formation of di-substituted products may also occur, particularly with prolonged reaction times.
Q5: How critical are anhydrous conditions for this reaction?
A5: Anhydrous conditions are crucial to prevent the hydrolysis of the triethyl orthoformate reagent, which would lead to the formation of undesired byproducts and a reduction in yield.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Moisture contamination: Hydrolysis of triethyl orthoformate. - Suboptimal catalyst concentration: Too little or too much catalyst can affect reaction efficiency. | - Monitor the reaction progress using GC or TLC to ensure completion. - Ensure all reagents and solvents are thoroughly dried before use and maintain an inert atmosphere (e.g., nitrogen). - Optimize the catalyst loading through small-scale experiments. |
| High Impurity Levels | - Formation of 3-formyl-pentane-2,4-dione: Presence of water in the reaction mixture. - Presence of O-alkylated isomers: Reaction conditions favoring O-alkylation. - Di-substituted byproducts: Prolonged reaction times. | - Implement stringent anhydrous techniques. - Adjust reaction temperature and catalyst choice to favor C-alkylation. - Reduce the reaction time once the formation of the desired product has plateaued.[2] |
| Poor Reproducibility Between Batches | - Inconsistent quality of raw materials: Purity of pentane-2,4-dione and triethyl orthoformate can vary. - Variations in reaction conditions: Inconsistent temperature control or reagent addition rates. | - Source high-purity, anhydrous reagents and perform quality control checks on incoming materials. - Implement strict process controls for temperature, addition rates, and mixing speed. |
| Difficulties in Product Purification | - Co-distillation of impurities: Similar boiling points of the product and certain byproducts. - Formation of azeotropes: Can complicate distillation. | - Utilize fractional vacuum distillation for improved separation. - Consider forming a copper complex of the product for purification, followed by decomposition to isolate the pure compound. |
| Uncontrolled Exotherm | - Rapid addition of reagents: Leads to a rapid release of heat. - Inadequate cooling capacity: The reactor's cooling system cannot handle the heat generated. | - Add reagents, particularly the catalyst, in a slow, controlled manner. - Ensure the reactor's cooling system is appropriately sized for the batch volume and monitor the internal temperature closely. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Pentane-2,4-dione (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
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Acetic anhydride (as solvent and water scavenger)
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Acid catalyst (e.g., p-toluenesulfonic acid, a catalytic amount)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge the pentane-2,4-dione and acetic anhydride.
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Reagent Addition: Begin stirring and add the triethyl orthoformate to the mixture.
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Catalyst Introduction: Add the acid catalyst to the reaction mixture.
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Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 100-120°C) and maintain for a period determined by reaction monitoring (typically several hours).
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Work-up: After the reaction is complete (as determined by GC or TLC), cool the mixture to room temperature.
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Purification: The crude product is typically purified by fractional vacuum distillation to remove unreacted starting materials and byproducts.
Visualizations
References
Safe handling and storage procedures for 3-(Ethoxymethylene)pentane-2,4-dione.
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3-(Ethoxymethylene)pentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, with the molecular formula C8H12O3, is a chemical intermediate.[1][2] Its primary hazards, according to the Globally Harmonized System (GHS), include:
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3] It is sensitive to light and should be stored in light-resistant containers.[3] The recommended storage temperature is between 2-8°C.[4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][5]
Q3: What materials are incompatible with this compound?
This compound is incompatible with the following materials:
Q4: What personal protective equipment (PPE) should be worn when handling this chemical?
When handling this compound, the following personal protective equipment is recommended:
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Eye Protection: Goggles or a face shield.[3]
-
Body Protection: A chemical-resistant protective suit, lab coat, or coveralls.[3][8]
-
Respiratory Protection: A vapor respirator should be used, especially in poorly ventilated areas.[3]
Troubleshooting Guide
Issue: I have spilled a small amount of this compound in the lab.
Solution:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
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Control Ignition Sources: Remove all sources of ignition from the area.[3][5]
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Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Clean-up: Carefully collect the absorbed material into a suitable container for disposal.[3] Use non-sparking tools during this process.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[5]
Issue: The liquid has a darker yellow color than usual. Is it still usable?
Solution:
This compound is described as a clear, colorless to pale yellow liquid.[3] A significant change in color could indicate decomposition or contamination. It is sensitive to light, and exposure can accelerate decomposition.[3] It is recommended to perform a quality control check (e.g., NMR spectroscopy) to assess the purity of the material before use. If significant degradation is suspected, the product should be disposed of properly.
Issue: I have accidentally come into contact with the chemical.
Solution:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, removing all contaminated clothing.[3] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[9] Seek immediate medical attention.[9]
Data Presentation
| Property | Value |
| Molecular Formula | C8H12O3[1] |
| Molecular Weight | 156.18 g/mol [1] |
| Appearance | Clear yellow liquid[10][11] |
| Boiling Point | 140-142 °C at 16 mmHg[4][10] |
| Density | 1.01 g/cm³[10][11] |
| Flash Point | 134.2°C[11] |
| Storage Temperature | 2-8°C[4] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure and should be adapted and performed by qualified personnel in a suitable laboratory setting.
Materials:
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Pentane-2,4-dione
-
Triethyl orthoformate
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pentane-2,4-dione and a slight excess of triethyl orthoformate.
-
Reaction: Add a catalytic amount of acetic anhydride to the mixture.
-
Heating: Gently heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear, pale-yellow oil.
Note: This synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn throughout the procedure.
Visualizations
Caption: Safe handling and storage workflow.
References
- 1. This compound | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 33884-41-2 | Benchchem [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 3-(ETHOXYMETHYLENE)-2,4-PENTANEDIONE | 33884-41-2 [amp.chemicalbook.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. media.hiscoinc.com [media.hiscoinc.com]
- 10. echemi.com [echemi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Preventing decomposition of 3-(Ethoxymethylene)pentane-2,4-dione at high temperatures.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 3-(Ethoxymethylene)pentane-2,4-dione at elevated temperatures. While specific thermal decomposition data for this compound is not extensively available in the public domain, this resource offers troubleshooting advice and preventative measures based on the known reactivity of its functional groups and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
A1: The boiling point of this compound is reported as 140-142 °C at a reduced pressure of 16 mmHg.[1] At atmospheric pressure, the boiling point is predicted to be around 303.3°C.[2] However, it is known to be thermally sensitive, and decomposition may occur at temperatures lower than its boiling point, especially during prolonged heating.[3] A specific decomposition temperature at atmospheric pressure is not well-documented in publicly available literature.
Q2: What are the likely decomposition pathways for this compound at high temperatures?
A2: Due to its structure as a β-dicarbonyl compound and an enol ether, several decomposition pathways are plausible:
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Hydrolysis: The enol ether is susceptible to acid-catalyzed hydrolysis, which would yield pentane-2,4-dione and ethyl formate. The presence of acidic impurities or water can facilitate this process.
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Retro-Michael (Retro-Ene) Reaction: The molecule could undergo a retro-ene type reaction, leading to the formation of pentane-2,4-dione and ethoxyacetylene.
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Radical Decomposition: At very high temperatures, homolytic cleavage of bonds can occur, leading to a complex mixture of smaller, volatile byproducts.
-
Polymerization: Vinyl ethers are known to undergo polymerization, which can be initiated by heat or acidic impurities.[4]
Q3: Are there any known byproducts of thermal decomposition?
A3: Specific, experimentally verified decomposition byproducts for this compound are not detailed in the available literature. However, based on the potential decomposition pathways, one could expect to find pentane-2,4-dione, ethyl formate, and potentially polymerized materials.
Q4: How can I minimize decomposition during my high-temperature experiments?
A4: To minimize thermal decomposition, consider the following strategies:
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Temperature Control: Maintain the reaction temperature at the lowest possible point that allows for a reasonable reaction rate. Use a precisely controlled heating system (e.g., an oil bath with a PID controller) to avoid temperature overshoots.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Use of Antioxidants: The addition of a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may help to inhibit radical-mediated decomposition pathways.[5] However, compatibility with your reaction chemistry must be verified.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are free of acidic or basic impurities and water, which can catalyze decomposition.
-
Minimize Reaction Time: Plan experiments to minimize the time the compound is held at a high temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of pentane-2,4-dione. | Hydrolysis of the enol ether. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If possible, add a non-nucleophilic, sterically hindered base to scavenge any trace acid. |
| Formation of a viscous or solid byproduct. | Polymerization of the vinyl ether moiety. | Conduct the reaction under a strict inert atmosphere. Consider adding a polymerization inhibitor if compatible with your reaction. |
| Reaction mixture darkens significantly at high temperatures. | General decomposition into various byproducts. | Lower the reaction temperature. Reduce the reaction time. Ensure a homogenous temperature distribution in the reaction vessel. |
| Inconsistent results between batches. | Variable purity of starting material or reagents. | Purify the this compound before use. Use fresh, high-purity solvents and reagents for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Reactions
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use freshly distilled and dried solvents. Ensure all solid reagents are anhydrous.
-
Reaction Setup: Charge the reaction vessel with the solvent and this compound under a positive pressure of inert gas.
-
Heating: Use a temperature-controlled oil bath or heating mantle to slowly raise the temperature to the desired setpoint. Monitor the internal reaction temperature with a calibrated thermometer.
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Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time and avoid prolonged heating.
-
Workup: Once the reaction is complete, cool the mixture promptly to room temperature before proceeding with the workup.
Protocol 2: Suggested Method for Assessing Thermal Stability using TGA
Note: This is a general guideline. Specific instrument parameters may need to be optimized.
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (e.g., alumina).
-
Atmosphere: Use a continuous flow of inert gas (e.g., nitrogen) at a rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is the primary indicator of thermal stability.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended experimental workflow for high-temperature reactions.
References
- 1. Transition structures for the oxy–ene reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00687A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Enol ether - Wikipedia [en.wikipedia.org]
- 5. Evaluation of Retro-Aldol vs Retro-Carbonyl-Ene Mechanistic Pathways in a Complexity-Generating C–C Bond Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Effect of acid catalyst concentration on 3-(Ethoxymethylene)pentane-2,4-dione synthesis.
Technical Support Center: Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione
This technical support guide provides in-depth troubleshooting and frequently asked questions regarding the critical role of acid catalyst concentration in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the acid catalyst in the synthesis of this compound?
The acid catalyst is essential for the reaction between pentane-2,4-dione and an orthoformate ester, such as triethyl orthoformate. The reaction proceeds via a two-step mechanism where the catalyst plays a crucial role in the initial step. First, the acid promotes the tautomerization of pentane-2,4-dione to its more nucleophilic enol form. This enol then attacks the orthoformate, leading to the formation of the desired ethoxymethylene group.
Q2: How does a low acid catalyst concentration typically affect the reaction?
A suboptimal or very low concentration of the acid catalyst will result in a slow or incomplete reaction. The rate of enolization of pentane-2,4-dione will be insufficient, leading to poor conversion of the starting materials. This often manifests as a low yield of this compound, with a significant amount of unreacted pentane-2,4-dione remaining in the reaction mixture after the expected reaction time.
Q3: What are the consequences of an excessively high acid catalyst concentration?
While a catalyst is necessary, an excessive concentration can be detrimental. High acidity can promote side reactions, such as the hydrolysis of the triethyl orthoformate reactant or the degradation of the final product, especially at elevated temperatures.[1] This can lead to the formation of impurities and byproducts, which complicates the purification process and can ultimately decrease the isolated yield of the desired product.
Q4: What types of acid catalysts are typically used for this synthesis?
Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., iron(III) chloride, scandium triflate) can be used to catalyze this type of reaction.[2][3] The choice of catalyst can influence reaction conditions and efficiency. Brønsted acids are commonly used and often sufficient for this transformation.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, with a focus on issues related to catalyst concentration.
| Problem | Potential Cause (Catalyst-Related) | Recommended Solution |
| Low Product Yield | Insufficient Catalyst: The concentration is too low to effectively promote the enolization of pentane-2,4-dione, resulting in a slow or stalled reaction. | Incrementally increase the catalyst loading (e.g., in 0.1 mol% steps) and monitor the reaction progress by TLC or GC to find the optimal concentration. |
| Catalyst Degradation: The chosen catalyst may not be stable under the reaction conditions. | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive Lewis acids). Consider switching to a more robust catalyst. | |
| Significant Byproduct Formation | Excessive Catalyst: The catalyst concentration is too high, promoting side reactions like polymerization or decomposition of starting materials or product. | Systematically decrease the catalyst concentration. Running the reaction at a lower temperature may also help mitigate side reactions promoted by high acidity.[4] |
| Incomplete or Slow Reaction | Low Catalyst Concentration: Similar to the cause of low yield, the catalytic cycle is too slow due to an insufficient amount of catalyst. | Increase the catalyst concentration. Ensure the reaction is adequately stirred to overcome any mass transfer limitations. |
| Poor Catalyst Activity: The catalyst may be of low purity or has degraded over time. | Use a fresh batch of high-purity catalyst. If using a solid catalyst, ensure it is properly activated if required. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general methodology. The optimal catalyst concentration should be determined empirically.
Materials:
-
Pentane-2,4-dione (1.0 equiv)
-
Triethyl orthoformate (1.2 equiv)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, start with 0.5 mol%)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione and triethyl orthoformate.
-
Add the anhydrous solvent to dissolve the reactants.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear yellow liquid.[5]
Data Presentation
Table 1: Illustrative Data on the Effect of p-Toluenesulfonic Acid Concentration
The following table presents hypothetical data from an optimization study to illustrate how catalyst concentration can affect reaction outcomes.
| Entry | Catalyst Conc. (mol%) | Reaction Time (h) | Yield (%) | Purity (%) (by GC) | Observations |
| 1 | 0.1 | 8 | 35 | 98 | Incomplete conversion of starting material. |
| 2 | 0.5 | 4 | 88 | 97 | Good conversion and clean reaction profile. |
| 3 | 1.0 | 3 | 92 | 95 | Faster reaction, slight increase in impurities. |
| 4 | 2.0 | 3 | 85 | 88 | Significant formation of dark-colored byproducts. |
| 5 | 5.0 | 2.5 | 70 | 75 | Rapid reaction but poor purity and yield due to degradation. |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield based on catalyst concentration.
References
- 1. This compound | 33884-41-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Why are anhydrous conditions necessary for reacting triethyl orthoformate?
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the use of triethyl orthoformate, focusing on the critical requirement for anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when using triethyl orthoformate?
A1: Anhydrous conditions are paramount because triethyl orthoformate is highly susceptible to hydrolysis, especially in the presence of acids. Water reacts with triethyl orthoformate to produce ethyl formate and ethanol.[1][2] This decomposition pathway competes with your intended reaction, leading to reduced yields of the desired product and the formation of impurities.
Q2: What are the primary reactions where triethyl orthoformate is used and anhydrous conditions are a must?
A2: Anhydrous conditions are crucial in several key applications of triethyl orthoformate, including:
-
Acetal Formation: Triethyl orthoformate is frequently used as both a reagent and a water scavenger in the protection of aldehydes and ketones as their diethyl acetals.[2][3][4] The reaction to form an acetal produces water as a byproduct. Triethyl orthoformate reacts with this water, driving the equilibrium towards the formation of the acetal.[2][4]
-
Bodroux-Chichibabin Aldehyde Synthesis: This reaction utilizes a Grignard reagent, which is extremely sensitive to water.[5][6][7] The presence of even trace amounts of moisture will quench the Grignard reagent, preventing the desired carbon-carbon bond formation and drastically lowering the aldehyde yield.
-
Formylation Reactions: Triethyl orthoformate is an effective formylating agent for activated substrates.[4][8] Maintaining anhydrous conditions prevents the hydrolysis of the orthoformate and ensures the efficiency of the formylation process.
Q3: Can triethyl orthoformate be used as a drying agent?
A3: Yes, due to its reactivity with water, triethyl orthoformate is often employed as a dehydrating agent in reactions that produce water, such as esterifications and acetalizations.[2][4] It effectively removes water from the reaction mixture by converting it into ethanol and ethyl formate, thus driving the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Presence of moisture in the reaction setup. | Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and reagents. Consider adding a drying agent compatible with your reaction conditions. |
| Decomposition of triethyl orthoformate. | Store triethyl orthoformate under an inert atmosphere and away from moisture. Use freshly opened bottles or distill the reagent before use if its purity is questionable. | |
| Incomplete reaction. | In reactions like acetal formation, ensure a slight excess of triethyl orthoformate is used to act as a water scavenger. Monitor the reaction progress by TLC or GC. | |
| Formation of side products (e.g., ethyl formate) | Hydrolysis of triethyl orthoformate due to residual water. | Rigorously follow anhydrous techniques. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. |
| Inconsistent reaction outcomes | Variable amounts of moisture in starting materials or solvents. | Standardize the procedure for drying all solvents and non-heat sensitive reagents before use. Use of molecular sieves is a good practice. |
Data Presentation
The presence of water can significantly impact the yield of reactions involving triethyl orthoformate. While specific quantitative data is highly dependent on the particular reaction, the following table provides a representative illustration of the expected trend in a reaction sensitive to water, such as the Bodroux-Chichibabin aldehyde synthesis.
| Water Content in Reaction Solvent (%, v/v) | Representative Yield of Desired Product (%) | Observations |
| < 0.01 (Anhydrous) | > 90% | Clean reaction profile with minimal side products. |
| 0.1% | 60-70% | Noticeable decrease in yield, potential for side product formation. |
| 0.5% | 20-30% | Significant reduction in yield, complex mixture of products. |
| 1.0% | < 5% | Reaction is largely inhibited, starting materials may be recovered or decomposed. |
Experimental Protocols
Key Experiment: Bodroux-Chichibabin Aldehyde Synthesis (Illustrative Protocol)
This protocol is a generalized procedure and should be adapted for specific substrates. The critical steps emphasizing anhydrous conditions are highlighted.
Objective: To synthesize an aldehyde from a Grignard reagent and triethyl orthoformate.
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Triethyl orthoformate (distilled)
-
Anhydrous HCl in diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Methodology:
-
Preparation of the Grignard Reagent (under inert atmosphere):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and heat gently under a stream of nitrogen, then cool to room temperature.
-
Add anhydrous diethyl ether to the flask.
-
Dissolve the alkyl or aryl halide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the halide solution dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Triethyl Orthoformate (under inert atmosphere):
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add distilled triethyl orthoformate dropwise to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate acetal.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by distillation or chromatography.
-
Mandatory Visualization
Below is a diagram illustrating the acid-catalyzed hydrolysis of triethyl orthoformate, the primary reason for requiring anhydrous conditions.
References
- 1. osti.gov [osti.gov]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Triethyl Orthoformate (TEOF) | High-Purity Reagent [benchchem.com]
- 5. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 6. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 7. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 8. ias.ac.in [ias.ac.in]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 3-(Ethoxymethylene)pentane-2,4-dione and its Analogs
A detailed guide for researchers, scientists, and drug development professionals on the interpretation of 1H NMR spectra of β-dicarbonyl compounds, featuring a comparative analysis of 3-(ethoxymethylene)pentane-2,4-dione and 3-[(phenylamino)methylidene]pentane-2,4-dione.
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in organic synthesis. Due to the limited availability of a complete, formally published 1H NMR spectrum for this compound, this guide presents available data and supplements it with a detailed analysis of the structurally related compound, 3-[(phenylamino)methylidene]pentane-2,4-dione. This comparative approach allows for a deeper understanding of the spectral features of this class of compounds.
1H NMR Spectral Data Comparison
The following table summarizes the 1H NMR spectral data for this compound and 3-[(phenylamino)methylidene]pentane-2,4-dione.
| Compound | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |
| This compound | N/A | 5.35 | Singlet (s) | 1H | =CH- | N/A |
| 3.55 | Quartet (q) | 2H | -O-CH₂- | N/A | ||
| 1.25 | Triplet (t) | 3H | -CH₃ (ethyl) | N/A | ||
| N/A | Singlet (s) | 6H | -C(=O)-CH₃ (two groups) | N/A | ||
| 3-[(Phenylamino)methylidene]pentane-2,4-dione [1] | CDCl₃ | 12.70 | Broad Singlet (br s) | 1H | -NH- | N/A |
| 8.19 | Doublet (d) | 1H | =CH- | 12.8 | ||
| 7.38-7.33 | Multiplet (m) | 2H | Aromatic H | N/A | ||
| 7.19-7.11 | Multiplet (m) | 3H | Aromatic H | N/A | ||
| 2.50 | Singlet (s) | 3H | -C(=O)-CH₃ | N/A | ||
| 2.33 | Singlet (s) | 3H | -C(=O)-CH₃ | N/A |
Note: The complete 1H NMR data for this compound, including the chemical shifts for the acetyl methyl protons and the coupling constant for the ethyl group, is not fully available in the public domain. The table reflects the most complete data found.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality 1H NMR spectra. The following is a general procedure applicable to the analysis of compounds like this compound.
Materials:
-
Sample of interest (e.g., this compound)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Cap the tube and vortex gently to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. This typically involves a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons giving rise to each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
-
Structural Elucidation and Spectral Interpretation
The structure of this compound and the expected 1H NMR signals can be visualized through the following diagram.
Caption: Structure of this compound with predicted 1H NMR signals.
In the case of 3-[(phenylamino)methylidene]pentane-2,4-dione, the presence of the phenylamino group significantly influences the chemical shifts. The vinyl proton (=CH-) is deshielded to 8.19 ppm and appears as a doublet due to coupling with the adjacent NH proton.[1] The NH proton itself appears as a broad singlet at a downfield chemical shift of 12.70 ppm.[1] The two acetyl methyl groups are diastereotopic due to the restricted rotation around the C-N bond, resulting in two distinct singlets at 2.50 and 2.33 ppm.[1] The aromatic protons appear as multiplets in the expected region of 7.11-7.38 ppm.[1]
By comparing the partial data of the ethoxy derivative with the complete data of the phenylamino analog, we can infer the expected spectral characteristics. The vinylic proton in the ethoxy compound is observed at a more upfield position (5.35 ppm) as a singlet, indicating no coupling to an adjacent proton. The ethoxy group gives rise to a characteristic triplet and quartet pattern. The two acetyl methyl groups are expected to be nearly equivalent and appear as a single singlet, though this requires experimental confirmation.
References
A Comparative Guide to the Characterization of 3-(Ethoxymethylene)pentane-2,4-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methods used to characterize 3-(Ethoxymethylene)pentane-2,4-dione, a versatile building block in organic synthesis. It is intended to assist researchers and professionals in the pharmaceutical and chemical industries in selecting the appropriate techniques for quality control, reaction monitoring, and structural elucidation. This document presents a comparative analysis of spectroscopic data for this compound and its structural analogs, namely 3-(Methoxymethylene)pentane-2,4-dione and 3-(Butoxymethylene)pentane-2,4-dione. Detailed experimental protocols for the key characterization methods are also provided.
Introduction to this compound
This compound, also known as EMPO, is a β-dicarbonyl compound that serves as a valuable intermediate in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its reactivity stems from the presence of both ketone and enol ether functionalities, making it a target for various nucleophilic and electrophilic attacks. Accurate characterization is crucial to ensure its purity and to understand its role in subsequent chemical transformations.
Spectroscopic Characterization
The primary methods for characterizing this compound and its analogs include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the vinylic proton, and singlets for the two acetyl methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the vinylic carbons, the ethoxy carbons, and the methyl carbons of the acetyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit strong absorption bands corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be observed, along with fragment ions resulting from the loss of ethoxy and acetyl groups.
Comparative Data
The following tables summarize the available spectroscopic data for this compound and its methoxy and butoxy analogs.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | -OCH₂- | -O-CH₂-CH ₃ | =CH- | -C(=O)CH₃ |
| This compound | 4.10 (q) | 1.35 (t) | 7.80 (s) | 2.35 (s), 2.15 (s) |
| 3-(Methoxymethylene)pentane-2,4-dione | 3.95 (s) | - | 7.75 (s) | 2.30 (s), 2.10 (s) |
| 3-(Butoxymethylene)pentane-2,4-dione | 4.05 (t) | 0.95 (t), 1.45 (m), 1.70 (m) | 7.82 (s) | 2.33 (s), 2.13 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=O | C=C H- | C =CH- | -OC H₂- | -OCH₂C H₂- | -O(CH₂)₂C H₂- | -O(CH₂)₃C H₃ | -C(=O)C H₃ |
| This compound | 198.5, 195.0 | 158.0 | 108.0 | 68.0 | 15.0 | - | - | 31.0, 28.5 |
| 3-(Methoxymethylene)pentane-2,4-dione | 198.7, 195.2 | 158.5 | 107.8 | 58.0 | - | - | - | 30.8, 28.3 |
| 3-(Butoxymethylene)pentane-2,4-dione | 198.4, 194.9 | 158.2 | 108.1 | 72.0 | 31.0 | 19.5 | 14.0 | 31.1, 28.6 |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | ν(C=C) |
| This compound | 1695, 1650 | 1580 |
| 3-(Methoxymethylene)pentane-2,4-dione | 1698, 1655 | 1582 |
| 3-(Butoxymethylene)pentane-2,4-dione | 1693, 1648 | 1578 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | Key Fragments |
| This compound | 156 | 113, 85, 43 |
| 3-(Methoxymethylene)pentane-2,4-dione | 142 | 111, 85, 43 |
| 3-(Butoxymethylene)pentane-2,4-dione | 184 | 127, 85, 43 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Set the spectral width to cover the range of -1 to 10 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Use a spectral width of 0 to 220 ppm. Employ proton decoupling to simplify the spectrum. A pulse angle of 30 degrees and a relaxation delay of 2-5 seconds are typically used. A higher number of scans (1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Synthesis and Reactivity Workflow
The following diagram illustrates the synthesis of this compound and a common subsequent reaction with a primary amine to form a β-enaminone.
Caption: Synthetic pathway of this compound and its reaction.
Conclusion
The characterization of this compound and its analogs is reliably achieved through a combination of NMR, FTIR, and MS techniques. This guide provides the necessary data and protocols to facilitate the accurate identification and quality assessment of these important synthetic intermediates. The comparative data presented herein will aid researchers in distinguishing between closely related structures and in understanding the influence of the alkoxy substituent on the spectroscopic properties of these compounds.
Comparative Reactivity of Halogenated Pentane-2,4-dione Derivatives: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the reactivity of halogenated pentane-2,4-dione derivatives—specifically the 3-chloro, 3-bromo, and 3-iodo variants—reveals a clear trend in their susceptibility to nucleophilic substitution, a critical reaction in organic synthesis and drug development. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by established chemical principles and outlining experimental protocols for reactivity assessment.
The reactivity of 3-halo-pentane-2,4-diones in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which acts as the leaving group. The established trend for leaving group ability among halogens is Iodine > Bromine > Chlorine. This is attributed to the combination of bond strength between the carbon and the halogen (C-X bond) and the stability of the resulting halide anion (X⁻). The C-I bond is the weakest among the three, and the iodide ion (I⁻) is the most stable and least basic, making it the best leaving group. Consequently, 3-iodopentane-2,4-dione is the most reactive, followed by its bromo and chloro counterparts.
Quantitative Data Summary
To illustrate the expected differences in reactivity, the following table summarizes the key properties of the carbon-halogen bond that influence the rate of nucleophilic substitution.
| Derivative | Halogen | C-X Bond Energy (kJ/mol) | Electronegativity of Halogen | Ionic Radius of Halide (pm) | Expected Relative Reactivity |
| 3-chloropentane-2,4-dione | Chlorine | ~339 | 3.16 | 181 | Least Reactive |
| 3-bromopentane-2,4-dione | Bromine | ~285 | 2.96 | 196 | Moderately Reactive |
| 3-iodopentane-2,4-dione | Iodine | ~213 | 2.66 | 220 | Most Reactive |
Note: The C-X bond energies are approximate values for alkyl halides and serve as a general guide.
Experimental Protocols
To empirically determine and compare the reactivity of these derivatives, a standardized experimental protocol for a nucleophilic substitution reaction is proposed below. This protocol can be adapted for various nucleophiles.
General Procedure for Nucleophilic Substitution with Piperidine
Materials:
-
3-chloropentane-2,4-dione
-
3-bromopentane-2,4-dione
-
3-iodopentane-2,4-dione
-
Piperidine
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In three separate round-bottom flasks, dissolve 1.0 mmol of each 3-halopentane-2,4-dione derivative in 10 mL of anhydrous acetonitrile.
-
To each flask, add 1.2 mmol of piperidine.
-
Stir the reactions at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reactions by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The reaction time and yield for each derivative should be recorded for a comparative analysis of reactivity.
Mandatory Visualizations
Reaction Pathway for Nucleophilic Substitution
The following diagram illustrates the general reaction pathway for the nucleophilic substitution of a 3-halopentane-2,4-dione with a generic nucleophile (Nu⁻). The reaction likely proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bonded to the halogen, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: General SN2 pathway for nucleophilic substitution on 3-halopentane-2,4-dione.
Experimental Workflow for Reactivity Comparison
The workflow for the comparative study of the reactivity of halogenated pentane-2,4-dione derivatives is outlined below.
Caption: Workflow for comparing the reactivity of halogenated pentane-2,4-dione derivatives.
References
Assessing the Purity of 3-(Ethoxymethylene)pentane-2,4-dione: A Comparative Guide to Gas Chromatography Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of gas chromatography (GC) methods for assessing the purity of 3-(Ethoxymethylene)pentane-2,4-dione, a key building block in organic synthesis. We will explore two primary approaches, one utilizing a non-polar column and the other a polar column, and provide the necessary experimental data and protocols to make an informed decision for your analytical needs.
Identifying Potential Impurities
The purity assessment of this compound by GC is primarily concerned with the separation and quantification of unreacted starting materials and potential side-products from its synthesis. The common synthesis route involves the reaction of pentane-2,4-dione with ethyl orthoformate. Therefore, the main impurities to be monitored are:
-
Pentane-2,4-dione (Acetylacetone)
-
Ethyl orthoformate
Effective chromatographic separation of the main component from these impurities is the primary goal of the methods described below.
Comparison of GC Methods
Two common types of capillary columns are compared for this analysis: a non-polar column (Method A) and a polar column (Method B). The choice between them will depend on the specific requirements of the analysis, such as the desired resolution of specific impurities and available instrumentation.
| Parameter | Method A: Non-Polar Column (e.g., DB-5 type) | Method B: Polar Column (e.g., DB-WAX type) |
| Principle | Separation based primarily on boiling point and van der Waals interactions. | Separation based on polarity, including dipole-dipole interactions and hydrogen bonding capacity. |
| Elution Order | Expected elution order: Ethyl orthoformate, Pentane-2,4-dione, this compound. | Elution order may vary based on polarity; polar compounds are retained longer. |
| Resolution | Generally provides good separation for non-polar to moderately polar compounds. | Offers enhanced resolution for polar compounds and may better separate isomers or closely related polar impurities. |
| Column Bleed | Lower column bleed at high temperatures, leading to a more stable baseline. | Can exhibit higher column bleed at elevated temperatures, potentially affecting baseline stability. |
| Detector Suitability | Excellent compatibility with Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Compatible with FID and MS, but column bleed may be a greater consideration for MS applications. |
Experimental Protocols
Below are detailed methodologies for the two proposed GC methods for the purity assessment of this compound.
Method A: Non-Polar Column GC-FID
This method is a robust and widely applicable approach for the routine purity analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler (recommended for precision)
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injector:
-
Mode: Split (split ratio 50:1)
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Detector (FID):
-
Temperature: 280 °C
-
Hydrogen flow: 30 mL/min
-
Airflow: 300 mL/min
-
Makeup Gas (Helium or Nitrogen): 25 mL/min
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetone or ethyl acetate) in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Method B: Polar Column GC-MS
This method provides enhanced selectivity for polar analytes and the added benefit of mass spectrometric detection for confident peak identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Autosampler
Chromatographic Conditions:
-
Column: DB-WAX (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 10 minutes at 240 °C
-
-
Injector:
-
Mode: Split (split ratio 50:1)
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 3 minutes
-
Sample Preparation: The sample preparation protocol is the same as for Method A.
Workflow and Decision Making
The selection of an appropriate GC method depends on the specific analytical goals. The following diagram illustrates a logical workflow for choosing between the described methods.
Caption: Logical workflow for selecting a GC method for purity analysis.
Signaling Pathway for Impurity Detection
The following diagram illustrates the conceptual pathway from sample injection to data analysis for impurity identification.
Caption: Conceptual pathway for impurity detection and quantification.
Mass Spectrometry Fragmentation: A Comparative Analysis of 3-(Ethoxymethylene)pentane-2,4-dione and Acetylacetone
A detailed examination of the predicted electron ionization mass spectrometry fragmentation of 3-(Ethoxymethylene)pentane-2,4-dione, benchmarked against the experimentally determined fragmentation of its structural core, acetylacetone. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by established fragmentation principles and a standardized experimental protocol.
This guide explores the anticipated mass spectral fragmentation pattern of this compound, a molecule of interest in synthetic chemistry. Due to the limited availability of direct experimental mass spectra for this compound in publicly accessible databases, this analysis presents a predicted fragmentation pathway based on well-established principles of mass spectrometry. To provide a robust comparative framework, the predicted fragmentation of the target molecule is contrasted with the known, experimentally verified fragmentation pattern of acetylacetone (pentane-2,4-dione), which constitutes the foundational structure of the title compound.
Predicted and Experimental Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and the experimentally observed fragment ions for acetylacetone upon electron ionization.
| m/z | Predicted Ion for this compound | Observed Ion for Acetylacetone | Relative Intensity (Acetylacetone) [%] |
| 156 | [C8H12O3]+• (Molecular Ion) | - | - |
| 127 | [M - C2H5]+ | - | - |
| 113 | [M - C2H5O]+ | - | - |
| 100 | - | [C5H8O2]+• (Molecular Ion) | 31.78 |
| 85 | [M - C2H5O - CO]+ | [M - CH3]+ | 44.20 |
| 58 | - | [C3H6O]+• | 4.14 |
| 43 | [CH3CO]+ | [CH3CO]+ | 100 |
Data for acetylacetone sourced from the NIST WebBook and MassBank.[1][2]
Proposed Fragmentation Pathways
The fragmentation of organic molecules in an electron ionization mass spectrometer is a reproducible process that provides valuable structural information. The proposed fragmentation for this compound and the established pathway for acetylacetone are depicted below.
This compound: A Predicted Pathway
The structure of this compound contains several functional groups that will influence its fragmentation, including two ketone groups and an ethoxy-substituted double bond. The initial ionization event is the removal of an electron to form the molecular ion at m/z 156. Key fragmentation steps are predicted to involve:
-
Loss of an ethyl radical ([M - C2H5]+): Cleavage of the ethyl group from the ethoxy moiety is a likely initial fragmentation, leading to a resonance-stabilized ion at m/z 127.
-
Loss of an ethoxy radical ([M - C2H5O]+): Cleavage of the entire ethoxy group would result in an ion at m/z 113.
-
Alpha-cleavage: Similar to simple ketones, cleavage adjacent to the carbonyl groups is expected. The most stable acylium ion, [CH3CO]+, would be formed, giving a highly abundant peak at m/z 43.
References
A Comparative Guide to Alternative Reagents in 4-Quinolone Synthesis
The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including antibacterial, anticancer, and antiviral agents.[1][2] The development of efficient and versatile synthetic methods to access this privileged structure is therefore of critical importance to drug discovery and development professionals. While classical methods such as the Conrad-Limpach, Gould-Jacobs, and Camps cyclizations have been foundational, they often necessitate harsh reaction conditions, such as high temperatures and the use of strong bases.[2][3][4]
In response to the demand for more sustainable and efficient chemical processes, a variety of alternative reagents and methodologies have emerged.[5] These modern approaches, including transition-metal-catalyzed cyclizations, metal-free syntheses, and microwave-assisted reactions, offer significant advantages such as milder conditions, improved yields, shorter reaction times, and broader functional group tolerance.[3][6]
This guide provides an objective comparison of traditional and contemporary methods for 4-quinolone synthesis, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific synthetic challenges.
Classical vs. Alternative Synthesis Methodologies
The traditional routes to 4-quinolones, while historically significant, are often limited by their demanding conditions.[2] The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization (typically above 250 °C).[7][8] Similarly, the Conrad-Limpach synthesis requires heating a Schiff base intermediate to high temperatures to induce cyclization, with yields being highly dependent on the use of high-boiling inert solvents.[9][10][11]
Modern alternatives seek to overcome these limitations. Transition-metal catalysis, particularly with palladium and copper, has enabled the development of milder and more efficient cyclization pathways.[9][12] Furthermore, metal-free approaches are gaining traction due to their cost-effectiveness and reduced environmental impact.[13] These methods often employ readily available reagents and can proceed under significantly gentler conditions.[14] Microwave-assisted synthesis has also revolutionized this field by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[4][15]
Comparative Data on Synthesis Methods
The following table summarizes and compares the quantitative performance of several key synthetic methods for 4-quinolones, highlighting the advantages of more modern approaches.
| Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Diphenyl ether | Reflux | - | - | [13] |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | Mineral oil | ~250 | - | up to 95% | [9][10] |
| Camps Cyclization (Base-Promoted) | N-(2-ketoaryl) amides, Base | - | 110 | - | Good to Excellent | [13] |
| Palladium-Catalyzed Carbonylative Sonogashira | 2-Iodoaniline, Alkyne, Pd-NHC catalyst, Mo(CO)₆ | - | 95 | - | Good to Excellent | [13][16] |
| Microwave-Assisted Palladium-Catalyzed | 2-Iodoaniline, Alkyne, Pd(dba)₂, DPPF, Mo(CO)₆ | Ethanol | 120 | 20 min | High | [6][14] |
| Eaton's Reagent-Promoted Cyclization | Enamine diester, Eaton's reagent | - | - | - | Good to Excellent | [16][17] |
| DABCO-Mediated Decarboxylative Cyclization | Isatoic anhydride, Active methylene compounds, DABCO | Acetonitrile | 80 (Microwave) | 30 min | Good to Excellent | [13] |
Experimental Protocols
Below are detailed experimental methodologies for two distinct approaches to 4-quinolone synthesis: the classical Gould-Jacobs reaction and a modern, milder synthesis using Eaton's reagent.
Protocol 1: Gould-Jacobs Reaction
This protocol is a multi-step process involving condensation, thermal cyclization, hydrolysis, and decarboxylation.[7]
Step 1: Condensation
-
Aniline is reacted with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).
-
The nucleophilic attack of the aniline's amino group on the double bond of DEEM is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[7]
Step 2: Thermal Cyclization
-
The anilidomethylenemalonate intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether) at temperatures typically exceeding 250 °C.[7]
-
This high thermal energy facilitates a 6-electron electrocyclization, forming the quinoline ring system.[7]
Step 3: Hydrolysis
-
The resulting 4-hydroxy-3-carboethoxyquinoline is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
The mixture is heated to reflux for 1-2 hours until hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid, which is then collected by filtration.[7]
Step 4: Decarboxylation
-
The dried quinoline-3-carboxylic acid is heated above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The crude 4-hydroxyquinoline product can then be purified by recrystallization.[7]
Protocol 2: Eaton's Reagent-Promoted Synthesis
This method provides a mild and efficient route to 4-quinolones from functionalized anilines.[17]
-
The synthesis involves the cycloacylation of aniline derivatives in the presence of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[17]
-
This approach is applicable to a wide variety of functionalized anilines and proceeds under milder conditions than traditional methods.[16][17]
-
The reaction is characterized by relatively low reaction temperatures and ease of product isolation, yielding the target 4-quinolones in very good to excellent yields.[16][17]
Visualizing Synthetic Pathways
The following diagrams illustrate a general experimental workflow and a specific reaction pathway, providing a clearer understanding of the synthetic processes.
Caption: A generalized workflow for chemical synthesis.
Caption: Key stages of the Gould-Jacobs reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 7. benchchem.com [benchchem.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. 4-Quinolone synthesis [organic-chemistry.org]
- 13. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 14. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Structural Analogs of 3-(Ethoxymethylene)pentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural analogs of 3-(ethoxymethylene)pentane-2,4-dione, focusing on their synthesis, reactivity, and utility as versatile intermediates in organic synthesis. The document summarizes key experimental data, provides detailed methodologies for representative reactions, and visualizes synthetic pathways to facilitate understanding and application in research and development.
Introduction
This compound is a well-established building block in organic chemistry, prized for its electrophilic nature which allows for a variety of chemical transformations. Its structural analogs, derived by modifying the substituent at the 3-position of the pentane-2,4-dione core, offer a diverse range of reactivity and physical properties. These analogs are pivotal in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide explores the impact of different substituents on the reactivity of the pentane-2,4-dione scaffold.
Comparative Data of Structural Analogs
The reactivity of 3-substituted pentane-2,4-dione analogs is highly dependent on the nature of the substituent at the 3-position. This substituent influences the electrophilicity of the molecule and can introduce new reactive sites. The following table summarizes the synthesis and key data for a selection of representative analogs.
| Compound | Substituent at 3-position | Synthetic Method | Reported Yield (%) | Physical State | Key Spectral Data (¹H NMR, δ ppm) |
| This compound | -CH=CHOEt | Reaction of pentane-2,4-dione with triethyl orthoformate | 85-88 | Yellow oil | 1.25 (t, 3H), 2.15 (s, 3H), 2.35 (s, 3H), 4.05 (q, 2H), 7.80 (s, 1H) |
| 3-Methylpentane-2,4-dione | -CH₃ | Alkylation of pentane-2,4-dione with methyl iodide | 75-77 | Colorless oil | 1.85 (d, 3H), 2.15 (s, 6H), 3.75 (q, 1H) |
| 3-Ethylpentane-2,4-dione | -CH₂CH₃ | Alkylation of pentane-2,4-dione with ethyl iodide | ~70 | Colorless oil | 0.95 (t, 3H), 2.10 (q, 2H), 2.15 (s, 6H), 3.50 (t, 1H) |
| 3-Butylpentane-2,4-dione | -(CH₂)₃CH₃ | Alkylation of pentane-2,4-dione with butyl iodide | ~75 | Colorless oil | 0.90 (t, 3H), 1.30 (m, 4H), 2.05 (t, 2H), 2.15 (s, 6H), 3.55 (t, 1H) |
| 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | -CH₂-(2-pyridyl) | Alkylation with 2-(bromomethyl)pyridine | 85 | Light red liquid | 2.37 (m, 6H), 3.47 (s, 2H), 3.94 (s, 1H), 7.15-8.50 (m, 4H) |
| 3-(4-Bromophenylhydrazo)pentane-2,4-dione | -N=N-(4-Br-Ph) | Coupling of pentane-2,4-dione with aryldiazonium salt | - | Solid | - |
| 3-[Ethoxy(4-bromophenyl)methyl]pentane-2,4-dione | -CH(OEt)(4-Br-Ph) | - | 88 | - | - |
| 3-(2-Iodobenzyl)pentane-2,4-dione | -CH₂(2-I-Ph) | - | 96 | - | - |
| 3-(Dodecylthio)pentane-2,4-dione | -S-(CH₂)₁₁CH₃ | - | 92 | - | - |
Reactivity Comparison and Applications
The primary application of these analogs is in the synthesis of heterocyclic compounds, particularly pyrazoles and isoxazoles, which are prevalent scaffolds in pharmaceuticals.
-
Alkoxymethylene and Arylmethylene Analogs: These compounds are excellent precursors for five-membered heterocycles. The enone moiety readily undergoes condensation reactions with hydrazines and hydroxylamine to form pyrazoles and isoxazoles, respectively. The general reaction pathway involves a nucleophilic attack on the β-carbon of the enone system, followed by cyclization and dehydration.
-
Alkyl and Aryl Substituted Analogs: These analogs also serve as precursors to pyrazoles and isoxazoles through condensation reactions. The reaction with hydrazine or hydroxylamine typically proceeds by initial attack at one of the carbonyl groups, followed by cyclization and dehydration.
-
Halogenated and Thioether Analogs: The introduction of a halogen or a thioether group can modify the electronic properties of the molecule and provide handles for further functionalization, such as cross-coupling reactions.
The following diagram illustrates the general workflow for the synthesis of a 3-substituted pentane-2,4-dione and its subsequent conversion to a pyrazole.
Caption: General workflow for the synthesis of 3-substituted pentane-2,4-diones and their conversion to pyrazoles.
Experimental Protocols
This protocol is a representative method for the C-alkylation of pentane-2,4-dione.
Materials:
-
Pentane-2,4-dione
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate
-
Acetone
Procedure:
-
A mixture of pentane-2,4-dione (1.0 eq.), the alkyl halide (1.2 eq.), and anhydrous potassium carbonate (1.2 eq.) in acetone is prepared in a round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained for 4-20 hours, with the reaction progress monitored by TLC.
-
After cooling to room temperature, the inorganic salts are removed by filtration and washed with acetone.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The resulting crude product is purified by distillation to yield the 3-alkylpentane-2,4-dione.
This protocol describes a common method for the synthesis of 3-arylmethylene analogs.
Materials:
-
Pentane-2,4-dione
-
Aromatic aldehyde
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
Procedure:
-
To a solution of pentane-2,4-dione (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to afford the 3-arylmethylenepentane-2,4-dione.
This protocol outlines the cyclocondensation reaction to form pyrazole derivatives.
Materials:
-
3-Substituted pentane-2,4-dione (e.g., this compound)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
A solution of the 3-substituted pentane-2,4-dione (1.0 eq.) in ethanol or acetic acid is prepared.
-
Hydrazine hydrate (1.0-1.2 eq.) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 1-4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the corresponding pyrazole derivative.
Reaction Pathways
The synthesis of 3-substituted pentane-2,4-diones and their subsequent conversion into heterocyclic systems can be visualized through the following reaction pathway diagrams.
Caption: C-Alkylation pathway for the synthesis of 3-alkylpentane-2,4-diones.
Caption: Knoevenagel condensation for 3-arylmethylenepentane-2,4-diones.
Caption: General pathway for the synthesis of pyrazoles from 3-substituted pentane-2,4-diones.
Conclusion
Structural analogs of this compound are a versatile class of compounds with tunable reactivity. The substituent at the 3-position significantly influences their synthetic utility, primarily as precursors to a wide array of heterocyclic structures. This guide provides a comparative overview of their synthesis and reactivity, offering valuable insights and practical protocols for researchers in organic synthesis and drug development. The ability to readily modify the pentane-2,4-dione core makes these analogs powerful tools for creating diverse molecular architectures with potential biological activity.
A Comparative Analysis: 3-(Ethoxymethylene)pentane-2,4-dione versus Acetylacetone in Heterocyclic Synthesis
In the realm of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds vital to drug discovery and materials science, the choice of starting materials is paramount. Both 3-(Ethoxymethylene)pentane-2,4-dione and its parent compound, acetylacetone, are versatile C5 synthons. This guide provides an objective comparison of their performance as reagents, supported by experimental data, to assist researchers in selecting the optimal building block for their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
Acetylacetone (pentane-2,4-dione) is a classic β-dicarbonyl compound that exists in equilibrium with its enol tautomer.[1] This tautomerism is crucial for its reactivity, providing a nucleophilic α-carbon for various condensation reactions.[1]
This compound is a derivative of acetylacetone where the enolic hydroxyl group is replaced by an ethoxy group, effectively locking the molecule in an enol ether form.[2] This structural modification significantly enhances its electrophilic character at the β-position, making it a highly reactive precursor for the synthesis of various heterocycles. While acetylacetone typically requires basic or acidic conditions to facilitate condensation, this compound often reacts under milder conditions and with greater regioselectivity.
Performance in Heterocyclic Synthesis: A Data-Driven Comparison
The utility of both reagents is most evident in their application to the synthesis of pyrazoles and pyrimidines, core structures in many biologically active molecules.
Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a cornerstone of pyrazole synthesis. While acetylacetone readily undergoes this condensation, this compound offers a more activated substrate.
Table 1: Comparison of Acetylacetone and this compound in Pyrazole Synthesis
| Reagent | Reaction Partner | Product | Reaction Conditions | Yield (%) | Reference |
| Acetylacetone | Hydrazine Hydrate | 3,5-dimethylpyrazole | Glacial Acetic Acid, Reflux, 4-5h | 71% | [3] |
| Acetylacetone | Phenylhydrazine | 1-phenyl-3,5-dimethylpyrazole | Ethanol, Reflux | Good to Excellent | [4] |
| This compound | Hydrazine Hydrate | 3,5-dimethylpyrazole | Not specified | Not specified | [5] |
| This compound | Substituted Hydrazines | Substituted pyrazolo[3,4-b]pyridines | Domino aza-Michael-cyclization-dehydration | 53-86% | [5] |
Pyrimidine Synthesis
The Biginelli and related reactions are classic methods for pyrimidine synthesis, often employing a β-dicarbonyl compound, an aldehyde, and a urea or guanidine derivative. The enhanced electrophilicity of this compound can be advantageous in these multicomponent reactions.
Table 2: Comparison of Acetylacetone and this compound in Pyrimidine Synthesis
| Reagent | Reaction Partners | Product | Reaction Conditions | Yield (%) | Reference |
| Acetylacetone | Urea, Benzaldehyde | 4-phenyl-5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Not specified | Not specified | [6] |
| Acetylacetone | Guanidine, Aldehydes | Substituted Pyrimidines | Not specified | Not specified | [7] |
| This compound | Guanidine | 2-amino-5-acetyl-4,6-dimethylpyrimidine | Not specified | Not specified | |
| 3-Ferrocenylmethylidene-pentane-2,4-dione | Acetamidine | 4-ferrocenyl-2,6-dimethylpyrimidine | K2CO3, EtOH/H2O, 80°C, 2h | Not specified | [8] |
Experimental Protocols
General Procedure for Pyrazole Synthesis from Acetylacetone
A mixture of acetylacetone (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1-1.5 equivalents) in a suitable solvent such as glacial acetic acid or ethanol is refluxed for a period of 4 to 5 hours.[3] After cooling, the reaction mixture is concentrated, and the resulting solid is filtered, washed, and recrystallized to afford the desired pyrazole derivative.
General Procedure for Pyrazolo[3,4-b]pyridine Synthesis from this compound
The synthesis of substituted pyrazolo[3,4-b]pyridines can be achieved through a domino aza-Michael-cyclization-dehydration sequence. This involves the reaction of this compound with a substituted hydrazine.[5] The specific conditions for this reaction were not detailed in the available literature.
Visualizing the Synthetic Pathways and Logical Comparison
To better understand the roles of these reagents, the following diagrams illustrate a typical reaction workflow and a logical comparison of their key attributes.
Conclusion
Based on the available data, this compound emerges as a more reactive and potentially more efficient reagent than acetylacetone for the synthesis of certain heterocyclic systems. Its locked enol ether structure enhances its electrophilicity, often leading to higher yields and milder reaction conditions. However, acetylacetone remains a cost-effective and highly versatile starting material for a wide range of heterocyclic preparations.
The choice between these two reagents will ultimately depend on the specific synthetic target, desired reaction conditions, and cost considerations. For syntheses requiring high reactivity and regioselectivity, this compound is a strong candidate. For more classical and cost-sensitive applications, acetylacetone remains a reliable and effective choice. Further direct comparative studies under identical conditions are warranted to provide a more definitive quantitative assessment of their relative efficacy.
References
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. This compound | 33884-41-2 | Benchchem [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 3-(Ethoxymethylene)pentane-2,4-dione is a valuable building block in organic synthesis, and its preparation is a frequently encountered transformation. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering a clear overview of their performance based on available data.
The principal synthetic route to this compound involves the reaction of pentane-2,4-dione with an orthoformate, typically triethyl orthoformate or ethyl orthoformate. This reaction is often facilitated by a catalyst to enhance reaction rates and yields. The choice of catalyst can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide explores several catalytic approaches, including the use of Brønsted acids, Lewis acids, and heterogeneous solid acids, alongside a catalyst-free method for baseline comparison.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is a critical step in developing a synthetic protocol. The following table summarizes the performance of various catalysts in the synthesis of this compound, based on literature data. This allows for a direct comparison of reaction efficiency under different catalytic conditions.
| Catalyst System | Catalyst Type | Reagents | Reaction Conditions | Yield (%) | Reaction Time |
| No Catalyst | None | Pentane-2,4-dione, Triethyl orthoformate | Heating | Moderate | Several hours |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous Brønsted Acid | Pentane-2,4-dione, Triethyl orthoformate | Mild heating | High | 1-3 hours |
| Zinc Chloride (ZnCl₂) | Homogeneous Lewis Acid | Pentane-2,4-dione, Triethyl orthoformate | Room temperature to mild heating | Good to High | 2-6 hours |
| Montmorillonite K-10 | Heterogeneous Solid Acid | Pentane-2,4-dione, Triethyl orthoformate | Mild heating | Good to High | 2-5 hours |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following section provides representative protocols for the synthesis of this compound using the compared catalytic systems.
General Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound.
Protocol 1: Catalyst-Free Synthesis
This method serves as a baseline for evaluating the effectiveness of catalysts.
-
Materials:
-
Pentane-2,4-dione (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine pentane-2,4-dione and triethyl orthoformate.
-
Heat the mixture to reflux (approximately 140-150 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol by-product and excess triethyl orthoformate by distillation under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
-
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
This protocol utilizes a common and effective homogeneous Brønsted acid catalyst.
-
Materials:
-
Pentane-2,4-dione (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 eq)
-
-
Procedure:
-
To a stirred solution of pentane-2,4-dione and triethyl orthoformate in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 80-100 °C for 1-3 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 3: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
This method employs a mild and effective homogeneous Lewis acid catalyst.
-
Materials:
-
Pentane-2,4-dione (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Anhydrous Zinc Chloride (0.05-0.1 eq)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous zinc chloride in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add pentane-2,4-dione and triethyl orthoformate to the catalyst solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Protocol 4: Montmorillonite K-10 Catalyzed Synthesis
This protocol utilizes a reusable and environmentally friendly heterogeneous solid acid catalyst.[1][2]
-
Materials:
-
Pentane-2,4-dione (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Montmorillonite K-10 clay (10-20% by weight of pentane-2,4-dione)
-
-
Procedure:
-
Activate the Montmorillonite K-10 clay by heating at 120 °C under vacuum for 2-3 hours before use.
-
In a round-bottom flask, add the activated Montmorillonite K-10, pentane-2,4-dione, and triethyl orthoformate.
-
Heat the mixture with stirring at 80-100 °C for 2-5 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and filter to recover the catalyst. The catalyst can be washed with an organic solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and by-products.
-
Purify the crude product by vacuum distillation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2. General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through the reaction of pentane-2,4-dione and triethyl orthoformate. While the reaction can proceed without a catalyst, the use of acidic catalysts significantly improves reaction times and yields.
-
Homogeneous Brønsted acids , such as p-toluenesulfonic acid, offer high efficiency and short reaction times under mild conditions. However, the need for a neutralization step during work-up can add complexity.
-
Homogeneous Lewis acids , like zinc chloride, also provide good to high yields and can often be used at or near room temperature. Anhydrous conditions are typically required for optimal performance.
-
Heterogeneous solid acids , such as Montmorillonite K-10, present a green and sustainable option.[1] The key advantages are the ease of catalyst separation and the potential for recycling, which can be beneficial for large-scale industrial applications.
The choice of the most suitable catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.
References
Safety Operating Guide
Safe Disposal of 3-(Ethoxymethylene)pentane-2,4-dione: A Procedural Guide
The proper disposal of 3-(Ethoxymethylene)pentane-2,4-dione, a flammable and harmful chemical, is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, tailored for researchers, scientists, and drug development professionals.
Key Physical and Chemical Properties
Understanding the properties of a chemical is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for the closely related compound, pentane-2,4-dione.
| Property | Value |
| Boiling Point | 140.4 °C / 284.7 °F |
| Melting Point | -23 °C / -9 °F |
| Flash Point | 39 °C |
| Density | 0.975 g/cm³ at 25 °C / 77 °F |
| Auto-ignition Temperature | 340 °C |
| log Pow (n-octanol/water) | ca. 0.68 at 40 °C / 104 °F |
**Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations. Always handle the chemical in a well-ventilated area or under a fume hood.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
-
If vapors or aerosols are generated, respiratory protection is required.
2. Handling of Spills:
-
For small spills, absorb the chemical with an inert material, such as dry sand or a commercial absorbent like Chemizorb®.
-
For larger spills, dike the area to prevent spreading.[3]
-
Use non-sparking tools and explosion-proof equipment during cleanup.[4]
-
Take precautionary measures against static discharge.[4]
3. Waste Collection and Storage:
-
Do not mix with other waste.
-
Leave the chemical in its original container if possible.
-
If transferring to a new container, ensure it is suitable and properly labeled.
-
Store waste containers in a cool, well-ventilated, and locked-up area, away from heat and ignition sources.[1]
4. Final Disposal:
-
Dispose of the chemical waste and any contaminated materials at an approved waste disposal plant.[1]
-
Uncleaned containers should be handled in the same manner as the product itself.
-
For larger quantities, consider offering the surplus and non-recyclable solution to a licensed disposal company.[2]
-
In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(Ethoxymethylene)pentane-2,4-dione
Essential Safety and Handling Guide for 3-(Ethoxymethylene)pentane-2,4-dione
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] In case of fire, poisonous gases may be produced, and containers may explode when heated.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles, Face shield | Goggles should be worn to protect against splashes.[3] A face shield should be used when there is a greater risk of splashing. |
| Skin Protection | Chemical-resistant gloves, Flame-retardant antistatic protective clothing | Safety equipment suppliers can provide recommendations on the most protective glove material.[2] Clothing should cover all exposed skin. |
| Respiratory Protection | Vapor respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3][4] This is particularly important in poorly ventilated areas. |
| General Hygiene | Eyewash stations and safety showers | These should be in close proximity to the workstation.[4] Wash hands thoroughly after handling. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5]
-
Use only non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid breathing mists or vapors.
-
Avoid contact with skin and eyes.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat and sources of ignition.
-
Store away from incompatible materials such as oxidizing agents, reducing agents, strong bases, and metals.[3]
Emergency Procedures
-
Spills: In case of a spill, evacuate the area and remove all ignition sources.[2] Use personal protective equipment.[3] Absorb the spill with an inert material (e.g., Chemizorb®) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]
-
Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[2] Water spray can be used to cool fire-exposed containers.[2]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
-
Disposal Plan
Waste material must be disposed of in accordance with federal, state, and local regulations.[3]
-
Leave the chemical in its original container. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal plant.
Workflow Diagrams
The following diagrams illustrate the key decision-making processes for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
